Digallic acid has been identified as a potent dual inhibitor of Xanthine Oxidase (XOD) and Urate Transporter 1 (URAT1), making it a promising candidate for treating hyperuricemia (high uric acid in the blood) [1].
The following diagram illustrates the dual-mechanism of this compound in the management of hyperuricemia:
This compound is a effective inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential enzymes for bacterial DNA replication [2].
This compound exhibits anti-proliferative and pro-apoptotic activities, suggesting potential as a cancer-preventive agent [3].
The diagram below outlines the apoptotic pathway induced by this compound:
For researchers looking to replicate or build upon key findings, here are summaries of the experimental methodologies from the literature.
| Protocol Step | Detailed Description |
|---|---|
| 1. XOD Inhibition Assay | XOD activity measured by monitoring uric acid formation from xanthine. Test compound (this compound) pre-incubated with XOD, reaction initiated with xanthine. Absorbance increase at 295 nm measured. IC₅₀ calculated from concentration-response curve. |
| 2. Cell-based URAT1 Inhibition | Cell Model: HEK293 cells stably expressing hURAT1. Uptake Assay: Cells incubated with ¹⁴C-uric acid with/without inhibitor. Reaction stopped with cold PBS, cells lysed, radioactivity measured by scintillation counting. IC₅₀ determined. | | 3. Molecular Docking | Structures of XOD and URAT1 prepared from PDB or homology model. This compound structure optimized, docked into binding sites using software (e.g., SYBYL). Key interactions (e.g., with XOD R880, URAT1 R477) analyzed. | | 4. In Vivo Efficacy (Hyperuricemia Model) | Animal Model: KM mice with hyperuricemia induced by potassium oxonate. Dosing: Test compounds administered intragastrically. Sampling: Serum and urine collected to measure uric acid, creatinine, blood urea nitrogen (BUN) levels. Kidney tissue histopathology examined. |
| Protocol Step | Detailed Description |
|---|
| 1. DNA Gyrase Supercoiling Assay (Gel-based) | Reaction: Relaxed pNO1 plasmid incubated with E. coli DNA gyrase, ATP, and test compound. Analysis: Reaction products run on tris-borate-EDTA agarose gel, stained with ethidium bromide. IC₅₀ is concentration causing 50% inhibition of supercoiled product formation. | | 2. ATPase Activity Kinetics | Assay: ATPase activity of GyrB subunit measured using colorimetric/malonachite green method, detecting inorganic phosphate release. Kinetics: Reaction rates measured at varying ATP concentrations with/without inhibitor. Data fitted to Michaelis-Menten equation, Lineweaver-Burk plot used to determine inhibition mode (competitive) and Ki. | | 3. Topoisomerase IV Inhibition Assay | Relaxation Assay: Supercoiled plasmid incubated with E. coli topoisomerase IV and test compound. Products analyzed by agarose gel electrophoresis to determine IC₅₀. | | 4. Antimicrobial Susceptibility Testing | Method: Broth microdilution method per CLSI guidelines. Strains: Tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Output: Minimum Inhibitory Concentration (MIC) determined. |
| Protocol Step | Detailed Description |
|---|
| 1. Cell Proliferation (MTT) Assay | Cell Line: Human lymphoblastoid TK6 cells. Procedure: Cells treated with compound (10-200 μg/mL) for 48h. MTT reagent added, formazan crystals dissolved in DMSO. Absorbance measured at 540 nm. % Viability and IC₅₀ calculated. | | 2. DNA Fragmentation Analysis | Treatment: TK6 cells treated with DGA (2.5-10 μg/mL) for 24-48h. DNA Extraction: Cells lysed, DNA extracted with phenol-chloroform. Visualization: DNA run on 1.5% agarose gel, visualized with UV after ethidium bromide staining. Apoptosis indicated by DNA laddering. | | 3. Western Blot (PARP Cleavage) | Sample Prep: Treated cells lysed, proteins separated by SDS-PAGE, transferred to PVDF membrane. Detection: Membrane probed with anti-PARP antibody. Cleaved PARP fragment (89 kDa) indicates caspase-3 activation and apoptosis. | | 4. Caspase Activity Assay | Principle: Colorimetric assay using caspase-specific substrates (pNA-conjugated). Execution: Cell lysates from treated cells incubated with substrates for caspase-8 or caspase-3. Cleavage releases pNA, measured at 405 nm. Increased absorbance indicates caspase activation. |
The table below summarizes plant species identified as sources of digallic acid, along with the specific plant parts and key contextual information from research.
| Plant Species | Plant Part | Notes / Context |
|---|---|---|
| Pistacia lentiscus (Lentisc) | Fruits | Primary source for studies on apoptotic and antioxidant activities [1] [2] [3]. |
| Rhus coriaria (Sumac) | Fruit | Identified as containing m-digallic acid among its antioxidant components [4]. |
| Lysiloma divaricata (Palo prieto) | Leaf, Stem, Fruit | Identified among 27 compounds via UPLC-MS/MS analysis; highest gallic acid (a precursor/dervative) concentration found in leaf extracts [5]. |
| Various Tannin-Rich Plants | Galls, Bark, etc. | Present as a structural component of tannic acid (gallotannins) [1] [6]. |
This protocol is adapted from the purification of this compound for apoptosis studies [3].
A study on Lysiloma divaricata provides a robust design for optimizing the extraction of gallic acid and related phenolic compounds [5]. You can adapt this design for this compound extraction from plant material.
The following methodology details how to investigate the apoptotic pathway induced by this compound in human lymphoblastoid TK6 cells [3].
| Assay | Purpose | Key Protocol Steps |
|---|---|---|
| Cell Proliferation (MTT Assay) | Determine antiproliferative effect and IC₅₀. | Seed cells in 96-well plates (5x10⁴ cells/well). Treat with various DGA concentrations for 48h. Incubate with MTT solution (5 mg/ml) for 4h. Dissolve formazan crystals in DMSO and measure OD at 540nm [3]. |
| DNA Fragmentation Analysis | Confirm apoptosis via DNA laddering. | Expose cells to DGA for 24/48h. Lyse cells and incubate supernatant with Proteinase K. Treat with RNase A. Extract DNA with phenol-chloroform-isoamyl alcohol. Analyze by 1.5% agarose gel electrophoresis and visualize with ethidium bromide [3]. |
| Western Blot (PARP Cleavage) | Detect apoptosis-specific protein cleavage. | Lyse treated cells. Separate proteins by SDS-PAGE. Transfer to PVDF membrane. Block and incubate with primary Anti-PARP antibody. Detect with alkaline phosphatase-conjugated secondary antibody using BCIP/NBT [3]. |
| Caspase Activity Assay | Identify specific apoptotic pathway activation. | Use commercial colorimetric kits. Lyse treated cells. Incubate lysates with caspase-specific substrates (e.g., IETD-pNA for caspase-8, DEVD-pNA for caspase-3). Measure the release of p-nitroaniline (pNA) spectrophotometrically [3]. |
The experimental workflow for these apoptosis assays is summarized in the following diagram:
Experimental workflow for evaluating this compound-induced apoptosis
Research on TK6 cells indicates that this compound induces apoptosis primarily through the extrinsic pathway [3]. The following diagram illustrates this mechanism, which your experiments can validate.
Proposed caspase-8 mediated extrinsic apoptotic pathway activated by this compound
Digallic acid shows promise as a natural product-derived dual-target inhibitor for treating hyperuricemia, acting on both xanthine oxidase (XOD) and urate transporter 1 (URAT1) [1]. Its metabolite, gallic acid, also exhibits significant XOD inhibitory activity [1].
This pharmacological research implies the use of HPLC for compound identification and quantification, though it focuses on biological results rather than detailed analytical method parameters [1]. The established and validated HPLC method for gallic acid serves as an optimal technical reference, given the structural similarity between the compounds.
The following table summarizes a validated RP-HPLC method for quantifying gallic acid, which can be adapted for this compound analysis [2].
| Parameter | Specification |
|---|---|
| Instrument | RP-HPLC (Waters Alliance-e 2695) |
| Analytical Column | Waters X-Terra RP-18 (150 × 4.6 mm, 3.5 µm) |
| Mobile Phase | 0.1% Formic Acid : ACN (70:30 % v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Column Temperature | Ambient |
| System Suitability | Theoretical plates (NLT 2000), Tailing factor (NMT 2) |
| Validation | Per ICH guidelines; precise (RSD < 2.0), accurate, robust |
This method provides a robust starting point. You may need to adjust parameters like the mobile phase gradient to achieve optimal separation for this compound.
Analyzing this compound from natural sources requires extensive sample preparation before HPLC. The workflow for isolating gallic acid from Fallopia aubertii provides a reference:
Sample preparation workflow for isolating gallic acid from a plant matrix [3].
Key Technical Points:
| Property | Description |
|---|---|
| Systematic Name | 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid [1] |
| Synonyms | Gallic acid 3-O-gallate [1] |
| Chemical Formula | C₁₄H₁₀O₉ [1] |
| Average Mass | 322.225 Da [1] |
| Monoisotopic Mass | 322.032481902 Da [1] |
| IUPAC Name | 3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyloxy)benzoic acid [1] |
| SMILES | OC(=O)C1=CC(O)=C(O)C(OC(=O)C2=CC(O)=C(O)C(O)=C2)=C1 [1] |
Mass spectrometry is a key technique for identifying digallic acid. The following table summarizes its characteristic ions and fragmentation patterns, primarily obtained using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) in negative ion mode [2].
| MS Technique | Ion Mode | Precursor Ion [M-H]⁻ (m/z) | Product Ions (MS²) (m/z) | Interpretation |
|---|---|---|---|---|
| HPLC-ESI-MSⁿ | Negative | 321 | 169, 125 | [2] |
| Predicted LC-MS/MS | Positive | - | 153 (base peak), 275, 305 | These are predicted positive mode ions; the base peak at m/z 153 is typical for a galloyl cation fragment [1]. |
The fragmentation pathway for this compound typically involves the loss of a gallic acid unit (152 Da) to yield a primary fragment, which further decomposes to characteristic gallic acid ions [2].
The provided search results do not contain explicit NMR chemical shifts (e.g., ¹H or ¹³C) for this compound. However, one study mentions that the compound was purified and its structure confirmed using NMR spectroscopy, including COSY, HMQC, and HMBC experiments [3]. This information confirms the established structure but does not provide the numerical shift values needed for a reference table.
Here are detailed methodologies for the identification and study of this compound as cited in the research:
1. Protocol for LC-MSn Profiling of Galloylquinic Acids This method is applicable for identifying this compound and its derivatives within complex plant extracts [4].
2. Protocol for Isolation and Apoptotic Activity Assessment This protocol describes the purification of this compound from plant material and the evaluation of its mechanism of action [3].
This compound is a depside (a type of polyphenol) found in various plants like green tea, tara tannin, and Schinus terebinthifolia [4] [5]. It is also a building block for more complex hydrolysable tannins [4] [2]. Research has highlighted its potential as a cancer-preventive agent by inducing apoptosis in human lymphoblastoid cells primarily through the activation of the caspase-8 extrinsic pathway [3].
The following diagram illustrates the general experimental workflow for the isolation and bioactivity assessment of this compound, as detailed in the protocols:
All hydrolysable tannins, including digallic acid, are biosynthesized from gallic acid as the fundamental building block [1]. For a long time, the origin of gallic acid was a biosynthetic enigma, but a consensus has now emerged.
The primary and most accepted biosynthetic route is the direct dehydrogenation of 3-dehydroshikimate (3-DHS), an intermediate from the shikimate pathway [2] [3] [4]. The enzyme responsible for this conversion is Shikimate Dehydrogenase (SDH, EC 1.1.1.25) [3] [4].
SDH plays a unique dual role:
The following diagram illustrates this central role of Shikimate Dehydrogenase in the pathway.
The dual role of Shikimate Dehydrogenase (SDH) in the shikimate and gallic acid biosynthesis pathways. The final step to this compound requires an uncharacterized esterification.
The evidence for this pathway is robust and comes from genetic and biochemical studies in both plants and bacteria.
The following table summarizes a core methodology for demonstrating SDH's gallic acid synthase activity [3] [4].
| Parameter | Specification |
|---|---|
| Enzyme Source | Purified SDH from E. coli (AroE) or Juglans regia. |
| Reaction Buffer | 100 mM Tris-HCl, pH 9.0. |
| Substrates | 4 mM 3-Dehydroshikimic Acid (3-DHS) or 4 mM Shikimic Acid (SA). |
| Cofactor | 2 mM NADP+. |
| Reaction Volume | 200 µL. |
| Incubation | 30°C for 20 hours. |
| Reaction Stop | Heat denaturation. |
| Analysis Method | RP-LC/ESI-MS for quantification of Gallic Acid and 3-DHS. |
While the biosynthesis of gallic acid is well-established, the final esterification step, where two gallic acid molecules condense to form this compound, is not yet fully characterized at the enzymatic level.
This compound is known as a digalloyl ester, formed via a meta- or para-depside bond [5]. The search results indicate that the enzyme tannase can produce this compound from gallotannins, which are larger polymers of gallic acid [5]. However, the specific enzyme responsible for the direct, de novo biosynthesis of this compound in plants remains unidentified. This represents a significant gap in the literature and an opportunity for future research.
Understanding the biosynthesis is crucial because this compound itself is a biologically active compound with therapeutic potential.
The following table summarizes the key stability and handling information for digallic acid found in the search results [1]:
| Parameter | Condition / Specification |
|---|---|
| Storage Temperature | -20°C (powder form) |
| Storage Condition | Keep container tightly sealed in a cool, well-ventilated area. |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents. |
| Chemical Stability | Stable under recommended storage conditions. |
| Hygroscopicity | The compound is noted to be hygroscopic (absorbs moisture from the air) [2]. |
A direct, detailed degradation pathway for this compound was not available in the search results. However, several studies discuss the degradation of gallic acid, which is a core structural component of this compound. This information can provide valuable, though indirect, insights.
The diagram below illustrates the general pathways through which gallic acid can degrade, as inferred from the literature [3] [4] [5]:
Inferred degradation pathways for gallic acid, a key structural unit of this compound.
To mitigate degradation, microencapsulation is a commonly used technique for sensitive phenolic compounds. While the search results focus on gallic acid, the principles are highly applicable to this compound.
The table below compares two encapsulation methods based on studies with gallic acid [6] [7]:
| Encapsulation Method | Matrix/Materials | Key Findings & Efficiency |
|---|
| Spray Drying | Pectin/Alginate [6] | Encapsulation Efficiency: 79-90% Formation: Spherical capsules. | | Spray Drying | Acid-Modified Potato Starch [7] | Encapsulation Efficiency: 65-79% Formation: Spherical capsules with some micropores. | | Freeze Drying | Acid-Modified Potato Starch [7] | Encapsulation Efficiency: 70-84% Formation: Shapeless, larger pore volume, higher surface area (leading to greater exposure). |
Although specific protocols for this compound were not found, the search results suggest several methodologies you can adapt to study its stability:
The available public data is insufficient for a complete whitepaper. To build a comprehensive stability profile for this compound, I suggest you:
Digallic acid is a polyphenol found in various plants and fruits. Recent scientific investigations have identified it as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV [1]. These enzymes are essential type IIA topoisomerases required for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development. This compound functions as a competitive inhibitor of the ATPase activity of DNA gyrase, blocking the binding of ATP and halting the enzyme's catalytic cycle [1]. This mechanism is distinct from fluoroquinolone antibiotics, which stabilize the enzyme-DNA cleavage complex.
The primary antibacterial mechanism of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
The inhibitory potency of this compound and related compounds against E. coli DNA gyrase and topoisomerase IV is summarized in the table below [1].
Table 1: Inhibition of E. coli DNA Gyrase and Topoisomerase IV by this compound and Gallate Derivatives
| Compound | DNA Gyrase IC₅₀ (µM) | Topoisomerase IV IC₅₀ (µM) |
|---|---|---|
| This compound | 1.9 - 2.0 | 7.3 - 8.0 |
| Dodecyl Gallate | 13.8 - 15.0 | 36.9 - 50.0 |
| Octyl Gallate | 26.0 - 50.0 | 41.2 - 50.0 |
| Biphenyl Gallate | 18.8 - 20.0 | 23.6 - 25.0 |
| Butyl Gallate | >100 | >100 |
| Gallic Acid | >500 | >500 |
| Novobiocin (control) | 0.45 - 0.5 | 4.3 - 10.0 |
The data shows that this compound is a highly effective dual-target inhibitor. The activity of gallate derivatives is strongly influenced by the attached hydrophobic group, with longer chains (e.g., dodecyl) conferring greater potency [1].
This gel-based assay measures the inhibitor's ability to prevent DNA gyrase from supercoiling relaxed plasmid DNA.
The broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism [2] [3].
This compound (DGA) is a polyphenolic compound that can be purified from the fruits of Pistacia lentiscus L. [1]. Polyphenols are widely recognized for their beneficial effects against human diseases, including cancer [1]. DGA has been shown to exhibit significant antiproliferative and apoptosis-inducing activities in human lymphoblastoid TK6 cells, which are proficient in the p53 tumor suppressor protein [1] [2]. The induction of apoptosis is a key strategy in cancer control, and DGA activates this process primarily through the caspase-8-mediated extrinsic pathway [1].
The table below summarizes the key apoptotic effects and mechanisms of DGA in human lymphoblastoid TK6 cells.
| Apoptotic Event | Experimental Readout | Mechanistic Insight |
|---|---|---|
| Antiproliferation | MTT assay | Inhibition of cell proliferation observed from a concentration of 8.5 μg/ml [1]. |
| Apoptosis Confirmation | DNA fragmentation (gel electrophoresis) and PARP cleavage (Western blot) | Confirms the activation of the executive cell death process [1]. |
| Caspase-8 Activation | Colorimetric caspase activity assay | Induces the initiator caspase of the extrinsic apoptotic pathway [1]. |
| Caspase-3 Activation | Colorimetric caspase activity assay | Activates the key effector caspase in a dose-dependent manner [1]. |
The following diagram illustrates the sequential signaling pathway through which DGA induces apoptosis.
Here are detailed methodologies for key experiments used to characterize DGA-induced apoptosis.
This protocol evaluates the antiproliferative effect of DGA [1].
This protocol detects internucleosomal DNA cleavage, a hallmark of apoptosis [1].
This method detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for activated caspase-3 [1].
This colorimetric assay measures the activation of key caspases in the apoptotic pathway [1].
The finding that DGA triggers the extrinsic apoptosis pathway via caspase-8 activation provides a clear mechanistic basis for its anticancer potential [1]. This is significant because activating this pathway can potentially induce cell death even in some cells with mitochondrial apoptosis defects.
The broader family of polyphenolic compounds, including gallic acid (a structural relative of DGA), has also demonstrated potent pro-apoptotic effects across various cancers, such as pancreatic cancer, leukemia, and ovarian cancer [3] [4] [5]. These studies show that related compounds can induce apoptosis through diverse mechanisms, including generation of reactive oxygen species (ROS), induction of Endoplasmic Reticulum (ER) stress, and modulation of key pathways like p38 MAPK and PI3K/AKT [3] [5]. This suggests that DGA's activity is part of a wider, promising trend in natural product research.
This compound (DGA) is a polyphenolic compound purified from the fruits of Pistacia lentiscus L. [1] [2]. Research into natural compounds for cancer prevention has identified DGA as a promising agent due to its ability to inhibit cell proliferation and induce apoptosis in human lymphoblastoid TK6 cells [1]. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or dangerous cells, and its induction is a key strategy in cancer therapy [1]. DGA appears to execute this function by activating a specific cascade of caspase enzymes, which are the central proteases that dismantle the cell in an orderly manner [1]. These notes outline the mechanistic pathways and provide detailed protocols for investigating DGA-induced caspase activation.
The apoptotic pathway induced by DGA has been characterized in the human lymphoblastoid TK6 cell line, which is a p53-proficient model [1]. Evidence confirms that DGA triggers apoptosis primarily via the extrinsic, death-receptor pathway.
The following diagram illustrates the sequential caspase activation pathway induced by DGA, based on findings from TK6 cells.
Figure 1: The extrinsic apoptotic pathway induced by this compound (DGA) in TK6 cells. DGA activates caspase-8, which in turn activates the effector caspase-3, leading to key apoptotic events like PARP cleavage and DNA fragmentation [1].
The efficacy of DGA in inducing apoptosis has been quantified through various assays. The table below summarizes the key experimental data from the study on TK6 cells.
Table 1: Summary of this compound (DGA) Effects on Human Lymphoblastoid TK6 Cells [1].
| Assay Type | Key Metric | Result / Concentration | Experimental Details |
|---|---|---|---|
| Cell Proliferation (MTT Assay) | Half-maximal inhibitory concentration (IC₅₀) | ~8.5 μg/mL | Incubation: 48 hours [1] |
| DNA Fragmentation | Observable Effect | 2.5 - 10 μg/mL | Incubation: 24 to 48 hours [1] |
| PARP Cleavage (Western Blot) | Observable Effect | 2.5 - 10 μg/mL | Incubation: 6 to 48 hours [1] |
| Caspase-3 Activation | Dose-dependent Increase | 2.5 - 10 μg/mL | Measured by colorimetric assay [1] |
| Caspase-8 Activation | Confirmed Activation | Not Specified | Measured by colorimetric assay [1] |
This section provides step-by-step methodologies for key experiments used to investigate DGA-induced caspase activation, based on the referenced research [1].
The MTT assay is a colorimetric method used to measure cell metabolic activity, indicating proliferation and viability.
DNA fragmentation is a hallmark of apoptosis and can be detected by agarose gel electrophoresis.
Caspase activity can be quantified using kits that contain specific substrates which release a colored compound upon cleavage.
The workflow for these key experiments is summarized in the diagram below.
Figure 2: Experimental workflow for evaluating the apoptotic effects of this compound (DGA). After cell culture and treatment, multiple parallel assays are conducted to confirm different aspects of apoptosis [1].
The data demonstrates that this compound is a potent natural compound capable of inhibiting proliferation and inducing apoptosis in human lymphoblastoid cells. Its mechanism is notably dependent on the activation of the extrinsic apoptotic pathway via caspase-8, leading to the execution phase mediated by caspase-3 [1]. This distinguishes it from some other polyphenols and highlights its potential as a targeted agent.
You can use several established in vitro chemical assays to quantitatively measure the antioxidant capacity of digallic acid. The table below summarizes the core principles and key parameters for three common methods.
| Assay Name | Core Principle | Measured Signal | Key Parameters & Positive Control |
|---|---|---|---|
| DPPH [1] [2] [3] | Scavenging of stable DPPH free radical via hydrogen donation | Decrease in absorbance at 517 nm | DPPH conc.: 0.2 mM [1]; Incubation: 30-90 min in dark [2] [3]; Control: Trolox [2] |
| ABTS [4] [2] | Scavenging of pre-formed ABTS⁺ radical cation | Decrease in absorbance at 734 nm | Incubation: in dark [2]; Control: Trolox [2] |
| FRAP [5] [4] [6] | Reduction of ferric ion (Fe³⁺) to ferrous ion (Fe²⁺) | Increase in absorbance at 593 nm; blue complex [4] | Incubation: 30 min in dark [5]; Control: Trolox [5] |
A typical experimental workflow for these assays involves sample preparation, reaction, measurement, and data analysis, as illustrated below.
This protocol can be directly adapted for this compound to determine the EC₅₀ value (concentration providing 50% inhibition).
For a more physiologically relevant assessment, the Cellular Antioxidant Activity (CAA) assay is recommended, as it accounts for uptake, metabolism, and location of antioxidants within cells [1].
To quantify this compound in your samples or plant extracts, you can use the following analytical methods.
This colorimetric assay measures the total reducing capacity of a sample and is expressed in Gallic Acid Equivalents (GAE).
To further characterize this compound, consider integrating advanced and emerging methodologies:
The table below summarizes the key quantitative data for digallic acid and its metabolite, gallic acid, as reported in recent studies.
| Compound | Target | IC₅₀ (μM) | Inhibition Type | Key Interacting Residues |
|---|---|---|---|---|
| This compound | URAT1 | 5.34 ± 0.65 [1] | Not Specified | S35, F241, R477 [1] |
| This compound | XOD | 1.04 ± 0.23 [1] | Mixed-type [1] | E802, R880, F914, T1010, N768, F1009 [1] |
| Gallic Acid (Metabolite) | XOD | 0.91 ± 0.14 [1] | Mixed-type [1] | Same as this compound (shared binding mode) [1] |
For context, the study compared this compound's potency against common URAT1 inhibitors. Its IC₅₀ of 5.34 μM makes it less potent than benzbromarone (2.01 μM) but more potent than lesinurad (10.36 μM) [1].
Here are detailed methodologies for the core experiments used to characterize this compound's activity.
This protocol measures the compound's ability to inhibit urate uptake in a cell model overexpressing URAT1 [1].
This protocol uses a spectrophotometric method to determine XOD inhibitory activity [1].
Understanding how this compound interacts with its targets can inform the design of more potent inhibitors.
The following diagram illustrates the proposed dual mechanism of action for this compound in the context of renal urate handling and systemic urate production.
This compound represents a promising natural product-derived lead compound for hyperuricemia treatment. Its dual-target inhibition of URAT1 and XOD addresses both overproduction and underexcretion of uric acid, potentially leading to superior efficacy and reduced side effects compared to single-target drugs [4] [1]. Furthermore, initial in vivo and toxicity studies suggest it may have a favorable safety profile with no obvious renal toxicity observed [1].
Future work should focus on:
Xanthine oxidase (XO) is a molybdenum-containing enzyme that plays a critical role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This process generates reactive oxygen species (ROS) including superoxide anions and hydrogen peroxide, contributing to oxidative stress in various pathological conditions. [citation9] XO inhibition represents a key therapeutic strategy for managing hyperuricemia and gout, conditions characterized by elevated serum uric acid levels. Currently available XO inhibitors face limitations including adverse effects such as hypersensitivity, hepatotoxicity, and cardiovascular risks, driving the search for novel inhibitory compounds with improved efficacy and safety profiles. [citation6]
Digallic acid (gallic acid 5,6-dihydroxyl-3-carboxyphenyl ester) has emerged as a promising natural product with significant XO inhibitory activity. Recent research has identified this compound as a novel dual-target inhibitor capable of simultaneously inhibiting both xanthine oxidase and URAT1 (urate transporter 1), offering a multifaceted approach to hyperuricemia management. [citation2] Originally isolated from Pistacia lentiscus fruits, this compound demonstrates not only XO inhibition but also potent antioxidant activity and antigenotoxic properties, expanding its potential therapeutic applications beyond hyperuricemia to include conditions mediated by oxidative stress. [citation1][citation8] These characteristics make this compound a valuable compound for research investigations and drug development initiatives focused on metabolic disorders.
This compound functions through a mixed-type inhibition mechanism against xanthine oxidase, meaning it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. [citation2] Enzyme kinetic studies reveal that this compound interacts with the molybdenum-pterin center of XO, the active site responsible for the hydroxylation of xanthine and hypoxanthine. The inhibitor exhibits high binding affinity to specific amino acid residues within the XO active site, including E802, R880, F914, T1010, N768, and F1009. These interactions are facilitated by the planar structure and multiple hydroxyl groups of this compound, which allow for hydrogen bonding and π- stacking interactions with these residues. [citation2] The carboxyl group of this compound appears to play a particularly important role in its inhibitory activity, as demonstrated by docking analysis. [citation2]
Beyond its direct inhibition of uric acid production, this compound contributes to oxidative stress reduction through several mechanisms. As a potent antioxidant, it demonstrates remarkable free radical scavenging activity against the ABTS⁺ radical (99%) and provides significant protection against lipid peroxidation (68%) in cell lines. [citation1][citation8] This dual functionality as both an XO inhibitor and direct antioxidant makes this compound particularly valuable for conditions where oxidative stress plays a prominent pathophysiological role. The metabolic conversion of this compound to gallic acid in vivo extends its pharmacological activity, as gallic acid itself demonstrates XO inhibitory capability with an IC₅₀ of 0.91 ± 0.14 μM, acting as a mixed-type XOD inhibitor. [citation2]
A significant advantage of this compound over some conventional XO inhibitors is its dual inhibitory activity against both xanthine oxidase and URAT1. URAT1 is the primary transporter responsible for urate reabsorption in the renal proximal tubule, and its inhibition promotes uric acid excretion. [citation2] This dual mechanism addresses hyperuricemia through complementary pathways: reduced production of uric acid via XO inhibition and enhanced renal elimination via URAT1 inhibition.
Table 1: Dual Target Inhibition Profile of this compound
| Target | IC₅₀ Value | Inhibition Type | Key Binding Residues | Comparison to Reference Drugs |
|---|---|---|---|---|
| Xanthine Oxidase | 1.04 ± 0.23 μM | Mixed-type | E802, R880, F914, T1010, N768, F1009 | More potent than allopurinol (IC₅₀: 0.2-50 μM) |
| URAT1 | 5.34 ± 0.65 μM | Competitive | S35, F241, R477 | More potent than lesinurad (IC₅₀: 10.36 ± 1.23 μM), less potent than benzbromarone (IC₅₀: 2.01 ± 0.36 μM) |
Molecular docking and mutation analysis have identified the key residues responsible for URAT1 inhibition by this compound, with S35, F241, and R477 conferring high affinity binding. [citation2] The dual inhibition strategy represents an advancement in hyperuricemia management, potentially offering enhanced efficacy compared to single-mechanism approaches. This is particularly relevant for patients who respond inadequately to monotherapy or experience adverse effects at higher doses of single-mechanism inhibitors.
This compound demonstrates potent inhibition against xanthine oxidase with an IC₅₀ value of 1.04 ± 0.23 μM, positioning it favorably compared to conventional XO inhibitors. [citation2] Its metabolic product, gallic acid, exhibits similar potency with an IC₅₀ of 0.91 ± 0.14 μM, suggesting that both the parent compound and its metabolite contribute to the overall pharmacological effect. [citation2] In direct comparative studies, this compound has shown superior in vivo efficacy at a dosage of 10 mg/kg, producing a stronger urate-lowering effect than the positive controls benzbromarone and lesinurad. [citation2]
For URAT1 inhibition, this compound exhibits an IC₅₀ of 5.34 ± 0.65 μM, making it more potent than lesinurad (IC₅₀: 10.36 ± 1.23 μM) though less potent than benzbromarone (IC₅₀: 2.01 ± 0.36 μM). [citation2] This balanced activity against both targets contributes to its strong overall anti-hyperuricemic effect despite not being the most potent inhibitor for either individual target. The complementary action on both production and excretion pathways likely explains its notable in vivo efficacy at relatively low doses.
Table 2: Comprehensive Pharmacological Profile of this compound
| Parameter | Value/Characteristic | Significance |
|---|---|---|
| XO Inhibitory IC₅₀ | 1.04 ± 0.23 μM | More consistent potency than allopurinol (IC₅₀: 0.2-50 μM) |
| URAT1 Inhibitory IC₅₀ | 5.34 ± 0.65 μM | Intermediate potency with clinical relevance |
| Inhibition Type | Mixed-type for both XO and URAT1 | Binds both free enzyme and enzyme-substrate complex |
| In Vivo Efficacy | 10 mg/kg dosage | Stronger urate-lowering than benzbromarone and lesinurad |
| Pharmacokinetics | t₁/₂: 0.77 ± 0.10 h; hydrolyzed to gallic acid | Rapid metabolism to active compound |
| Toxicity Profile | No obvious renal toxicity in CCK-8, biochemical analysis, and HE examination | Favorable safety profile demonstrated |
| Antioxidant Activity | 99% ABTS⁺ radical scavenging; 68% protection against lipid peroxidation | Addresses oxidative stress component |
This compound displays favorable pharmacokinetics with a half-life (t₁/₂) of 0.77 ± 0.10 hours and is metabolized to gallic acid in vivo, which itself possesses XO inhibitory activity. [citation2] This metabolic conversion extends the effective pharmacological activity beyond the parent compound's circulation time. Comprehensive toxicity evaluations have demonstrated that this compound exhibits no significant renal toxicity as measured by CCK-8 assays, biochemical analysis (creatinine and blood urea nitrogen levels), and histological examination (HE staining). [citation2] The absence of observed hepatotoxicity or renal impairment at effective doses represents a significant advantage over some current therapeutics, particularly for chronic management of conditions like hyperuricemia.
The antigenotoxic properties of this compound further enhance its therapeutic potential, as demonstrated by inhibitory activity against nitrofurantoine and B[a]P induced genotoxicity in SOS chromotest bacterial assay systems with Escherichia coli PQ37 strain. [citation1][citation8] This protective effect against DNA-damaging agents, combined with its antioxidant capacity, suggests potential applications beyond hyperuricemia management, possibly extending to chemoprevention or adjunct therapy in conditions involving oxidative stress and genomic instability.
The spectrophotometric XO inhibition assay provides a robust method for evaluating potential inhibitors like this compound. This protocol can be applied to both compound screening and mechanistic studies. [citation3]
Materials and Reagents:
Procedure:
Calculation: Calculate percentage inhibition using the formula: Inhibition (%) = [(A_control - A_control_blank) - (A_sample - A_sample_blank)] / (A_control - A_control_blank) × 100
IC₅₀ values are determined from the concentration-response curve using non-linear regression analysis. [citation3] Allopurinol serves as an appropriate positive control for assay validation.
Determining the inhibition mechanism is essential for characterizing novel XO inhibitors like this compound. The Lineweaver-Burk analysis provides insight into the interaction between inhibitor and enzyme.
Procedure:
Interpretation:
This compound demonstrates mixed-type inhibition, indicated by intersecting lines in the second quadrant of the Lineweaver-Burk plot. [citation2] This suggests the compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Further analysis using secondary plots (slope vs. [I] and intercept vs. [I]) allows determination of inhibition constants Kᵢ (binding to free enzyme) and αKᵢ (binding to enzyme-substrate complex).
The following diagram illustrates the experimental workflow for evaluating xanthine oxidase inhibition:
Diagram 1: Experimental workflow for evaluating xanthine oxidase inhibition by this compound
The translational potential of this compound can be assessed using established hyperuricemic animal models, typically employing mice or rats.
Procedure:
This comprehensive protocol evaluates both efficacy parameters (urate-lowering effect) and safety indicators (renal function, histology). The strong urate-lowering and uricosuric effects observed with this compound at 10 mg/kg dosage in recent studies support its potential as a therapeutic candidate. [citation2]
The primary application of this compound as an XO inhibitor is in the management of hyperuricemia and gout. The dual inhibition of both xanthine oxidase and URAT1 positions this compound as a comprehensive therapeutic approach that simultaneously reduces uric acid production and enhances renal excretion. [citation2] This dual mechanism may offer advantages over single-target agents, particularly for patients with inadequate response to conventional monotherapy. The favorable toxicity profile observed in preliminary studies suggests potential for long-term use with reduced side effects compared to current treatments.
The multifunctional nature of this compound extends beyond uric acid reduction to address broader aspects of hyperuricemia-related pathophysiology. Its potent antioxidant activity helps counteract the oxidative stress associated with elevated uric acid levels and XO activity. [citation1][citation5] This comprehensive activity profile makes this compound a promising candidate for further development as a first-line or adjunctive therapy for hyperuricemia and gout, particularly in cases where conventional treatments are poorly tolerated or contraindicated.
Emerging research suggests potential applications for this compound beyond hyperuricemia management, particularly in conditions where oxidative stress and XO-derived ROS contribute to pathophysiology:
Diabetic Kidney Disease: XO inhibition has demonstrated protective effects in diabetic kidney disease by ameliorating oxidative stress through the VEGF/VEGFR axis and NOX-FoxO3a-eNOS signaling pathway. [citation5] The dual antioxidant and XO inhibitory properties of this compound may offer similar benefits.
Acute Pancreatitis: Recent evidence indicates that XO inhibition alleviates pancreatic damage in acute pancreatitis models by downregulating HIF-1α-mediated LDHA and NLRP3 signaling pathways. [citation7] The antioxidant properties of this compound may complement this activity.
Cardiovascular Conditions: XO-derived reactive oxygen species contribute to vascular oxidative stress in various cardiovascular conditions. [citation6][citation9] The ability of this compound to reduce oxidative stress through multiple mechanisms suggests potential cardiovascular applications.
The following diagram illustrates the multifaceted therapeutic mechanisms of this compound:
Diagram 2: Multifaceted therapeutic mechanisms and applications of this compound
The antigenotoxic properties of this compound further expand its potential applications to conditions where genomic instability and oxidative DNA damage play significant roles. [citation1][citation8] While these applications require further investigation, they highlight the broad potential of this compound as a multifunctional therapeutic agent targeting interconnected pathological processes.
This compound represents a promising candidate for further development as a xanthine oxidase inhibitor with dual mechanisms of action. Its mixed-type inhibition of XO, combined with URAT1 inhibitory activity, positions it uniquely for hyperuricemia management. The favorable efficacy data, demonstrating stronger urate-lowering effects than reference drugs at 10 mg/kg dosage, coupled with a promising safety profile in preliminary studies, supports its therapeutic potential.
Future research should focus on advanced preclinical development, including thorough ADMET profiling, formulation optimization to enhance bioavailability, and investigation of potential drug interactions. Clinical trials will be essential to establish safety and efficacy in human populations. Additionally, exploration of this compound's potential in combination therapies with other antihyperuricemic agents may reveal synergistic effects that could benefit treatment-resistant patients.
The multifunctional nature of this compound—combining XO inhibition, URAT1 inhibition, antioxidant activity, and antigenotoxic properties—suggests potential beyond hyperuricemia management. Conditions characterized by oxidative stress, including metabolic, cardiovascular, and inflammatory disorders, may benefit from this unique activity profile. As research continues to elucidate the full therapeutic potential of this compound, it represents an excellent example of how naturally derived compounds can provide novel approaches to addressing complex pathological processes.
Reverse transcriptase (RT) is a critical enzyme for the replication of retroviruses like Human Immunodeficiency Virus (HIV) and represents a primary target for antiviral therapeutics [1]. Digallic acid (gallic acid 5,6-dihydroxy-3-carboxyphenyl ester), a naturally occurring polyphenol, has been identified as a potent inhibitor of reverse transcriptase activity with notable selectivity profiles [2]. These application notes provide a comprehensive reference for researchers studying the mechanism, kinetics, and therapeutic potential of this compound and its derivatives, including standardized protocols for in vitro evaluation of RT inhibition.
This compound functions as a partial competitive inhibitor with respect to the template-primer complex (e.g., (rA)ₙ·(dT)₁₂₋₁₈) and acts as a noncompetitive inhibitor to the triphosphate substrate (e.g., dTTP) [2]. This indicates that its primary mechanism involves binding to the enzyme-template complex, thereby blocking the substrate's ability to access the active site rather than directly competing with the nucleotide triphosphate for the same binding site.
Table 1: Summary of this compound's Inhibitory Profile Against Various Enzymes
| Enzyme | Viral Source/Cell Type | Inhibition Level | IC₅₀/Kᵢ Values | Experimental Conditions |
|---|---|---|---|---|
| Reverse Transcriptase | HIV-1 | ~90% inhibition | Kᵢ = 0.58 μM | 0.5 μg/mL this compound [2] |
| Reverse Transcriptase | Murine Leukemia Virus (MLV) | ~90% inhibition | Not specified | 0.5 μg/mL this compound [2] |
| DNA Polymerase α | Calf Thymus | Moderate inhibition | Not specified | N/A [2] |
| DNA Polymerase β | Calf Thymus | Moderate inhibition | Not specified | N/A [2] |
| DNA Polymerase γ | Calf Thymus | Virtually insensitive | Not applicable | N/A [2] |
| Terminal Deoxynucleotidyltransferase | Calf Thymus | Virtually insensitive | Not applicable | N/A [2] |
| *E. coli* DNA Polymerase I | E. coli | Virtually insensitive | Not applicable | N/A [2] |
Table 2: Comparison of Related Natural Compounds with Anti-HIV Activity
| Compound | Source | Primary Molecular Target | Reported Anti-HIV Activity |
|---|---|---|---|
| This compound | Synthetic/Natural | HIV Reverse Transcriptase | IC₅₀ in low micromolar range [2] |
| Gallic Acid | Lagerstroemia speciosa L. | HIV Reverse Transcriptase | Inhibition demonstrated [3] |
| Ellagic Acid | Lagerstroemia speciosa L. | HIV Protease | Inhibition demonstrated [3] |
| Rutin | Lagerstroemia speciosa L. | Not fully elucidated | Anti-HIV activity observed [3] |
This protocol is adapted from established methods for evaluating RT inhibition using a template-primer system [2].
Reaction Setup:
Initiation:
Termination and Detection:
This protocol evaluates the efficacy of this compound in inhibiting HIV replication in cell culture [3].
Cell Seeding:
Infection and Treatment:
Incubation and Analysis:
The inhibitory activity of this compound is highly dependent on its hydroxyl group arrangement. Studies examining various derivatives have demonstrated that all three hydroxyl groups at the 3, 4, and 5 positions are essential for maintaining potent RT inhibition [2]. Structural modifications of these hydroxyl groups, such as methylation or glycosylation, typically result in diminished activity, highlighting the importance of the polyphenolic structure for effective enzyme interaction. This SAR information is valuable for medicinal chemistry optimization efforts aimed at improving potency, bioavailability, or metabolic stability.
Research on naturally occurring polyphenols has expanded beyond this compound. Gallic acid, the core structural component of this compound, has also demonstrated anti-HIV activity by inhibiting reverse transcriptase [3]. Interestingly, in studies of Lagerstroemia speciosa L. extracts, gallic acid was identified as the component responsible for RT inhibition, while ellagic acid, another polyphenol present in the same extract, acted through inhibition of HIV-1 protease [3]. This suggests that complex natural extracts may contain multiple compounds with complementary mechanisms of action against viral targets.
This compound represents a promising natural product scaffold for the development of reverse transcriptase inhibitors. Its differential inhibition profile against various polymerases provides a valuable tool for studying enzyme mechanisms and selectivity. The protocols outlined herein enable researchers to consistently evaluate its activity in vitro and in cell-based models. Future research should focus on mechanistic studies to elucidate the precise binding interactions, in vivo efficacy studies, and structural optimization to improve its pharmacological properties for potential therapeutic application.
Diagram 1: Mechanism of this compound Reverse Transcriptase Inhibition. The diagram illustrates how this compound binds to the reverse transcriptase enzyme complexed with template-primer, forming a non-productive complex that blocks DNA synthesis, in contrast to the normal reverse transcription process.
Diagram 2: Experimental Workflow for In Vitro RT Inhibition Assay. This flowchart outlines the key steps in evaluating this compound's inhibitory activity against reverse transcriptase using a standardized biochemical assay.
Digallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring polyphenolic compound belonging to the hydrolyzable tannin family, which has attracted significant scientific interest due to its potent antioxidant properties and multi-target biological activities. Originally isolated from Pistacia lentiscus fruits, this compound has demonstrated remarkable free radical scavenging capacity and significant inhibitory effects on lipid peroxidation processes, making it a promising candidate for therapeutic development against oxidative stress-related pathologies [1]. The compound's chemical structure features multiple phenolic hydroxyl groups that contribute to its electron-donating capacity, enabling effective neutralization of reactive oxygen species (ROS) and interruption of radical chain reactions in lipid systems.
Recent research has revealed that this compound exhibits a dual inhibitory capability against both xanthine oxidase (XOD) and urate transporter 1 (URAT1), positioning it as a potential therapeutic agent for hyperuricemia and gout management [2]. This dual mechanism is particularly valuable in drug development, as it may allow for reduced dosage requirements and minimized side effects compared to single-target approaches. The pharmacokinetic profile of this compound and its metabolite gallic acid has been investigated in both animal and human studies, demonstrating rapid absorption and elimination characteristics with good oral bioavailability from various formulations, including tea extracts [3] [4]. These properties, combined with its favorable safety profile, make this compound an attractive subject for further research into oxidative stress-related disorders including cardiovascular diseases, metabolic conditions, and neurodegenerative pathologies.
Table 1: Quantitative Data on Antioxidant and Lipid Peroxidation Inhibition Activities of this compound
| Assay Type | Experimental Model | Key Parameters | Results | Reference |
|---|---|---|---|---|
| DPPH Radical Scavenging | Cell-free system | IC50 | 0.67 μg/mL | [1] |
| Anti-lipid Peroxidation | Rat liver homogenate | IC50 | 1.58 μg/mL | [1] |
| Genotoxicity Safety | SOS chromotest | Induction Factor (IF) | <1.5 at all tested doses | [1] |
| Antigenotoxic Activity | SOS chromotest against nifuroxazide | Inhibition percentage | 75.5% at 1000 μg/assay | [1] |
The quantitative data presented in Table 1 demonstrates the potent radical scavenging capability of this compound, as evidenced by its low IC50 value of 0.67 μg/mL in the DPPH assay [1]. This exceptional free radical neutralizing capacity forms the foundation of its antioxidant mechanism. Importantly, this compound directly inhibits lipid peroxidation with an IC50 of 1.58 μg/mL in rat liver homogenates, confirming its ability to protect biological membrane systems from oxidative degradation. The comprehensive safety profile is highlighted by the absence of genotoxic effects across all tested concentrations, with induction factors remaining below the threshold of 1.5. Furthermore, this compound exhibits remarkable antigenotoxic properties, showing 75.5% inhibition against nifuroxazide-induced DNA damage at the highest tested dose, suggesting not only inherent safety but also protective effects against exogenous genotoxic compounds.
Table 2: Xanthine Oxidase Inhibition and Pharmacokinetic Properties of this compound and Gallic Acid
| Parameter | This compound | Gallic Acid (Metabolite) | Reference |
|---|---|---|---|
| XOD Inhibition IC50 | 11.28 μg/mL | 6.72 μg/mL | [2] |
| URAT1 Inhibition | Significant inhibition at 100 μM | Not reported | [2] |
| Plasma Half-life (Human) | Not fully characterized | 1.06-1.19 hours | [3] [4] |
| Maximum Plasma Concentration | Not fully characterized | 1.83-2.09 μmol/L | [3] [4] |
| Urinary Excretion | Not fully characterized | 36.4-39.6% of dose | [3] [4] |
The enzyme inhibition data in Table 2 reveals this compound's dual-target inhibition capability, with significant activity against both xanthine oxidase (IC50 = 11.28 μg/mL) and URAT1, suggesting potential application in hyperuricemia management [2]. Interestingly, its primary metabolite, gallic acid, demonstrates even stronger XOD inhibition (IC50 = 6.72 μg/mL), indicating that bioactivation may enhance therapeutic efficacy. The pharmacokinetic parameters of gallic acid, which likely reflect this compound's metabolic fate, show rapid absorption and elimination characteristics, with a short half-life of approximately 1-1.2 hours in humans and moderate urinary excretion of 36.4-39.6% of the administered dose [3] [4]. This pharmacokinetic profile suggests frequent dosing may be required to maintain therapeutic concentrations, or structural modifications might be necessary to improve metabolic stability for clinical applications.
Principle: This protocol evaluates the ability of this compound to inhibit lipid peroxidation in biological membrane systems by measuring thiobarbituric acid reactive substances (TBARS) formation in rat liver homogenate [1]. The assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation that reacts with thiobarbituric acid to generate a pink chromophore measurable at 532 nm.
Materials and Reagents:
Procedure:
Principle: This protocol measures this compound's ability to inhibit xanthine oxidase activity by monitoring uric acid formation from xanthine spectrophotometrically at 295 nm [2] [5]. The degree of inhibition reflects compound potency against this enzyme, relevant to hyperuricemia and oxidative stress management.
Materials and Reagents:
Procedure:
Principle: This protocol evaluates the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which decreases absorbance at 517 nm upon reduction by antioxidants [1].
Procedure:
The following diagram illustrates the proposed multi-target mechanism of this compound in combating oxidative stress and related metabolic disorders:
This mechanistic diagram illustrates how this compound operates through multiple complementary pathways to reduce oxidative stress and manage hyperuricemia. The compound directly exhibits antioxidant activity through free radical scavenging, inhibits xanthine oxidase to reduce uric acid production, and blocks URAT1 transporter to enhance uric acid excretion [1] [2]. Additionally, its metabolite gallic acid contributes significantly to the observed effects, particularly through potent xanthine oxidase inhibition. These combined actions result in three primary therapeutic outcomes: reduced lipid peroxidation, hyperuricemia management, and overall oxidative stress reduction, positioning this compound as a multi-functional therapeutic candidate worthy of further development.
The following diagram outlines a systematic approach for evaluating this compound's bioactivities:
This comprehensive workflow provides a systematic approach for evaluating this compound's bioactivities and therapeutic potential. Beginning with compound characterization to ensure purity and structural verification, the process progresses through in vitro assays to establish fundamental antioxidant, anti-lipid peroxidation, and enzyme inhibition activities [1] [2]. Safety assessment forms a crucial intermediate stage, evaluating genotoxic potential and cytotoxicity profiles before advancing to more complex biological systems. The in vivo validation phase examines pharmacokinetic behavior, efficacy in disease-relevant models, and comprehensive toxicological assessment, ultimately leading to integrated data analysis and mechanism elucidation. This structured approach ensures thorough investigation of this compound's therapeutic potential while adhering to responsible drug development principles.
The accumulating data on this compound supports its potential application in several research and development areas. The dual inhibition capability against both xanthine oxidase and URAT1 suggests promising applications in hyperuricemia management, potentially offering advantages over single-target therapies by addressing both uric acid production and excretion pathways [2]. The pronounced lipid peroxidation inhibition at low micromolar concentrations indicates potential for managing oxidative stress-related conditions including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions where lipid peroxidation plays a key pathological role.
Future research should focus on several key areas: First, structural optimization through medicinal chemistry approaches may enhance potency, metabolic stability, and bioavailability while retaining the favorable multi-target activity. Second, comprehensive ADMET profiling in relevant disease models would strengthen the therapeutic case and identify potential limitations. Third, investigation of synergistic combinations with other bioactive compounds could uncover enhanced therapeutic effects at lower doses. Fourth, exploration of novel formulations to improve solubility, stability, and targeted delivery would address potential pharmacokinetic limitations suggested by the rapid clearance observed with gallic acid [3] [4].
The experimental protocols provided herein offer robust methodologies for further investigating this compound's mechanisms and therapeutic potential. Particularly valuable is the compound's favorable safety profile demonstrated in genotoxicity assays, providing a solid foundation for further development [1]. As research progresses, this compound and its optimized derivatives may emerge as valuable therapeutic agents addressing the growing need for effective multi-target approaches to oxidative stress-related disorders.
The MTT assay is a colorimetric method widely used to measure cell viability and proliferation. The core principle involves the reduction of yellow, water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple, insoluble formazan crystals by metabolically active cells [1]. The quantity of formazan produced, measured by its absorbance, is directly proportional to the number of viable cells [2] [1].
This application note outlines a protocol adapted from a study on digallic acid (from Pistacia lentiscus fruits) tested on human lymphoblastoid TK6 cells [3]. The study found that this compound inhibited cell proliferation in a dose-dependent manner, with effects noted from a concentration of 8.5 μg/mL [3].
This protocol combines specific information from the this compound study [3] with general MTT assay steps [1] [4].
The following workflow diagram summarizes the key experimental steps:
Calculate Cell Viability: For each this compound concentration, calculate the percentage of cell viability using the formula below. The "Mean Absorbance of Test" is for cells treated with this compound, "Mean Absorbance of Negative Control" is for vehicle-treated cells, and "Mean Absorbance of Blank" is for medium-only wells.
Cell Viability (%) = (Mean Absorbance of Test - Mean Absorbance of Blank) / (Mean Absorbance of Negative Control - Mean Absorbance of Blank) × 100
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of cell viability against the logarithm of this compound concentration and fitting a dose-response curve.
The table below summarizes quantitative data from the referenced study on this compound's effects [3].
| Assay Type | Cell Line | Key Findings | Concentrations Tested | Incubation Time |
|---|---|---|---|---|
| Cell Proliferation (MTT) | Human lymphoblastoid TK6 | Inhibition of cell proliferation noted from 8.5 μg/mL. | 10, 20, 50, 100, 200 μg/mL | 48 hours |
| Apoptosis (DNA Fragmentation) | Human lymphoblastoid TK6 | Confirmed induction of apoptosis. | 2.5, 5, 10 μg/mL | 24 and 48 hours |
| Western Blot (PARP Cleavage) | Human lymphoblastoid TK6 | Confirmed activation of apoptotic pathway. | 2.5, 5, 10 μg/mL | 6, 24, and 48 hours |
The MTT assay measures the overall anti-proliferative effect, but further experiments are required to understand the mechanism of action. The study on this compound demonstrated that it induces apoptosis through the activation of caspase-8 and caspase-3, indicating the involvement of the extrinsic apoptotic pathway [3]. The following diagram illustrates this mechanism and how it connects to the observed reduction in MTT signal.
Digallic acid (DGA), a polyphenolic compound purified from Pistacia lentiscus fruits, has demonstrated significant apoptosis-inducing activity in human lymphoblastoid TK6 cells [1] [2]. Detection of PARP cleavage serves as a crucial biochemical hallmark for confirming apoptosis in DGA-treated cells. This protocol outlines standardized methodologies for detecting and quantifying PARP cleavage to evaluate DGA's pro-apoptotic efficacy in cancer cell lines.
The cleavage of the 113-kDa full-length PARP protein by activated caspases generates a characteristic 89-kDa fragment, which serves as a definitive apoptotic marker [3]. This document provides detailed protocols for Western blot analysis, complementary apoptosis detection methods, and guidelines for data interpretation to facilitate research on DGA's mechanism of action.
During apoptosis, caspase-3 and other executioner caspases cleave PARP-1 at the DEVD214↓G215 site, separating the N-terminal DNA-binding domain (24 kDa) from the C-terminal catalytic domain (89 kDa) [4] [5]. This cleavage event inactivates PARP's DNA repair function and facilitates the dismantling of the cell. The appearance of the 89-kDa fragment on Western blots provides a specific and reliable indicator of apoptosis induction.
The following diagram illustrates the complete experimental workflow for detecting PARP cleavage in this compound-treated cells:
Cell culture: Maintain TK6 cells in RPMI-1640 GlutaMAX medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 1 mM non-essential amino acids, and 50 μg/mL gentamicin at 37°C in a humidified atmosphere with 5% CO₂ [1].
This compound treatment:
Cell harvesting:
Lyse cells in RIPA buffer (or alternative lysis buffer) containing protease inhibitors.
Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C [3].
Transfer supernatant to fresh pre-chilled tubes.
Quantify protein concentration using Bradford assay according to manufacturer's instructions.
Prepare samples by mixing with 4× Laemmli buffer and heating at 95°C for 5 minutes.
SDS-PAGE:
Protein transfer:
Blocking:
Antibody incubation:
Detection:
Extract genomic DNA from DGA-treated cells using:
Separate DNA fragments on 1.5% agarose gels at 67 V for 45-60 minutes.
Visualize DNA with ethidium bromide (0.5 μg/mL) under UV light.
Measure caspase-3 and caspase-8 activities using colorimetric assay kits according to manufacturer's instructions [1].
Use cell lysates prepared from DGA-treated cells.
Quantify activity by measuring absorbance at 405 nm and normalize to protein concentration.
| DGA Concentration | Treatment Duration | Expected PARP Cleavage | Complementary Apoptosis Markers |
|---|---|---|---|
| 2.5 μg/mL | 6-24 h | Minimal to moderate cleavage | Slight caspase activation |
| 5 μg/mL | 24 h | Moderate cleavage | DNA laddering, caspase activation |
| 10 μg/mL | 24-48 h | Extensive cleavage | Significant DNA fragmentation |
| Cell Line | DGA Concentration | Treatment Time | PARP Cleavage | Caspase-8 Activation | Caspase-3 Activation |
|---|---|---|---|---|---|
| TK6 | 8.5 μg/mL | 24-48 h | Significant | 2.5-fold increase | Dose-dependent increase |
| TK6 | 10 μg/mL | 48 h | Extensive | 3-fold increase | Maximum activation |
Note: Data adapted from [1] [2]
| Problem | Possible Cause | Solution |
|---|---|---|
| No PARP cleavage detected | Insufficient apoptosis induction | Increase DGA concentration or treatment time; verify caspase activity |
| High background on Western blot | Inadequate blocking or washing | Increase blocking time to 2 hours; increase TBST washes to 5×10 minutes |
| Non-specific bands | Antibody cross-reactivity | Optimize antibody dilution; include secondary-only control |
| Poor protein transfer | Inefficient transfer conditions | Confirm membrane activation (PVDF); optimize transfer time and voltage |
| No signal | Antibody degradation | Validate antibodies with positive control; check reagent expiration |
Detection of PARP cleavage in DGA-treated cells provides critical information for:
The confirmed PARP cleavage, DNA fragmentation, and caspase activation support DGA's potential as a cancer-preventive agent and warrant further investigation in in vivo models [1] [2].
Apoptosis, or programmed cell death, is a fundamental biological process essential for maintaining tissue homeostasis, eliminating damaged cells, and ensuring proper development in multicellular organisms. This highly regulated process is characterized by distinct morphological changes including cell shrinkage, chromatin condensation, membrane blebbing, and ultimately DNA fragmentation. The significance of apoptosis extends to various pathological conditions, particularly cancer, where defective apoptosis allows uncontrolled cell proliferation and tumor development. Consequently, the induction of apoptosis represents a promising therapeutic strategy for cancer treatment, driving research into compounds that can effectively trigger this process in malignant cells while sparing normal tissues.
Digallic acid (DGA), a polyphenolic compound isolated from Pistacia lentiscus L. fruits, has emerged as a promising apoptosis-inducing agent with potential therapeutic applications. Polyphenols have garnered significant scientific interest due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Epidemiological studies consistently demonstrate that diets rich in polyphenol-containing fruits and vegetables are associated with reduced cancer risk, highlighting their potential as chemopreventive agents. This compound specifically has demonstrated remarkable pro-apoptotic capabilities in various cancer cell models, positioning it as a compelling subject for mechanistic studies and drug development initiatives focused on harnessing natural compounds for oncology applications [1] [2].
The molecular machinery of apoptosis involves two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspase proteases, which orchestrate the systematic dismantling of cellular components, including the cleavage of key structural proteins and the activation of endonucleases responsible for DNA fragmentation. A critical event in apoptosis is the activation of CAD (Caspase-Activated DNase), which cleaves DNA at internucleosomal linker sites, generating fragments of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments produce a characteristic DNA ladder pattern that serves as a biochemical hallmark of apoptosis, distinguishing it from other forms of cell death such as necrosis [3].
This compound demonstrates concentration-dependent biological activities against various cancer cell lines, with notable effects on cell proliferation and apoptosis induction. The quantitative assessment of these effects provides crucial insights into DGA's therapeutic potential and mechanisms of action. The following table summarizes key experimental findings from published studies on this compound's bioactivity:
Table 1: Quantitative Effects of this compound on Cancer Cells
| Cell Line | Assay Type | Concentration Range | Key Results | Reference |
|---|---|---|---|---|
| TK6 (human lymphoblastoid) | MTT proliferation assay | 10-200 μg/mL | Significant inhibition of cell proliferation noted from 8.5 μg/mL | [1] |
| TK6 cells | DNA fragmentation analysis | 2.5-10 μg/mL for 24-48h | DNA ladder pattern observed at 5-10 μg/mL; PARP cleavage confirmed | [1] |
| TK6 cells | Caspase activity assays | 2.5-10 μg/mL | Caspase-8 and caspase-3 activation in dose-dependent manner | [1] |
| K562 cells (human leukemia) | DNA fragmentation | Not specified in abstract | Provoked DNA fragmentation confirming pro-apoptotic effect | [2] |
| K562 cells | Antioxidant assays | Various concentrations | Significant scavenging activity against DPPH and O₂•⁻ radicals | [2] |
The concentration-dependent response observed in these studies reveals that this compound's antiproliferative effects begin at relatively low concentrations (8.5 μg/mL), while more definitive markers of apoptosis like DNA fragmentation require slightly higher concentrations or extended exposure times. This pattern suggests a hierarchical activation of cell death mechanisms, where initial growth inhibition progresses to full apoptotic commitment as concentration or exposure increases. The simultaneous demonstration of antioxidant and pro-apoptotic activities presents an interesting paradox, as antioxidants typically protect against cell death. This dual functionality may indicate that this compound exerts its pro-apoptotic effects through specific signaling pathways rather than generalized oxidative stress, or that its antioxidant properties manifest differently in cancerous versus normal cells [1] [2].
The execution of apoptosis relies heavily on the activation of caspase enzymes, which serve as both initiators and effectors of the cell death program. Research on this compound has elucidated its specific effects on key caspases in the apoptotic pathway:
Table 2: Caspase Activation by this compound in TK6 Cells
| Caspase Type | Role in Apoptosis | Activation by DGA | Downstream Effects |
|---|---|---|---|
| Caspase-8 | Initiator caspase in extrinsic pathway | Significantly activated | Direct activation of caspase-3; cleavage of Bid to tBid |
| Caspase-3 | Effector/executioner caspase | Activated in dose-dependent manner | Cleavage of PARP and other cellular substrates; DNA fragmentation |
| Caspase Cascade | Amplification of death signal | Coordinated activation | Systematic dismantling of cellular structures |
The dose-dependent activation of caspase-3 by this compound demonstrates a direct relationship between compound concentration and apoptotic commitment. This progressive activation pattern aligns with the observed increase in DNA fragmentation at higher concentrations, confirming the functional consequence of caspase activation in the apoptotic process. The specific activation of caspase-8 indicates that this compound primarily engages the extrinsic apoptosis pathway, which initiates at cell surface death receptors and proceeds through intracellular signaling cascades. However, crosstalk between extrinsic and intrinsic pathways may also contribute to the overall apoptotic response, particularly through Bid cleavage and potential mitochondrial involvement [1].
Research indicates that This compound induces apoptosis primarily through the extrinsic pathway, initiating a cascade of molecular events that culminate in programmed cell death. The diagram below illustrates the key signaling pathways involved in this compound-induced apoptosis:
Diagram 1: this compound-Induced Apoptotic Signaling Pathways. This diagram illustrates the primary extrinsic pathway (green) activated by this compound, the key execution phase (red), and potential mitochondrial involvement (blue) through Bid cleavage.
The extrinsic apoptosis pathway initiated by this compound begins with the activation of death receptors on the cell surface, though the specific receptors involved require further characterization. This activation leads to the recruitment of FADD (Fas-Associated Death Domain) and the formation of the DISC (Death-Inducing Signaling Complex), which facilitates the auto-catalytic activation of caspase-8. Once activated, caspase-8 serves as a key initiator that propagates the death signal through two parallel mechanisms: direct activation of executioner caspases like caspase-3, and proteolytic cleavage of Bid to generate truncated Bid (tBid). This dual signaling approach represents a crucial amplification mechanism that ensures robust commitment to the apoptotic program even when one pathway is partially compromised [1].
The cross-talk between apoptotic pathways represents an important aspect of this compound's mechanism of action. The cleavage of Bid to tBid connects the extrinsic pathway with the intrinsic mitochondrial pathway, enabling comprehensive activation of the cell death program. tBid translocates to mitochondria where it promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors including cytochrome c. Once in the cytosol, cytochrome c facilitates the formation of the apoptosome complex, which further activates caspase-9 and subsequently caspase-3. This convergence of pathways creates a reinforcing loop that amplifies the initial death signal and ensures irreversible commitment to apoptosis. The involvement of both pathways may explain the potent apoptotic effects of this compound observed in various cancer cell models, as it engages multiple cell death mechanisms simultaneously [3] [1].
The detection of DNA fragmentation through agarose gel electrophoresis remains a cornerstone method for confirming apoptosis in experimental systems. This protocol provides a standardized approach for analyzing DNA fragmentation in cells treated with this compound, enabling researchers to quantitatively assess apoptotic responses. The workflow encompasses cell harvesting, DNA extraction, fragmentation analysis, and visualization, with specific modifications optimized for detecting this compound-induced DNA cleavage patterns.
Table 3: Reagents and Solutions for DNA Fragmentation Analysis
| Solution Name | Composition | Purpose | Storage Conditions |
|---|---|---|---|
| Cell Lysis Buffer | 10 mM Tris (pH 7.4), 5 mM EDTA, 0.2% Triton X-100 | Cell membrane disruption and DNA release | 4°C for short-term; -20°C for long-term |
| TAE Running Buffer | 2 M Tris, 1 M sodium acetate, 50 mM EDTA | Agarose gel electrophoresis | Room temperature |
| Proteinase K Solution | 250 μg/mL proteinase K in extraction buffer | Protein digestion and removal | Aliquot and store at -20°C |
| RNase A Solution | 2 μL of 10 mg/mL DNase-free RNase | RNA degradation to prevent interference | Aliquot and store at -20°C |
| Ethidium Bromide | 1 μg/mL in TAE buffer or water | DNA staining for visualization | Light-sensitive; store at 4°C |
The initial phase of DNA fragmentation analysis involves careful preparation of cell samples and extraction of DNA while preserving fragmentation patterns. Begin by pelleting approximately 1-5 × 10^6 cells by centrifugation at 300 × g for 5 minutes. Completely remove the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold cell lysis buffer containing Triton X-100. Vortex the mixture briefly to ensure complete cell resuspension, then incubate on ice for 30 minutes to facilitate thorough cell lysis. Following incubation, centrifuge the lysate at 27,000 × g for 30 minutes at 4°C to separate fragmented DNA (supernatant) from intact chromatin and cellular debris (pellet). Carefully divide the supernatant containing fragmented DNA into two 250 μL aliquots, then add 50 μL of ice-cold 5 M NaCl to each aliquot and vortex to mix. The high-salt conditions help precipitate proteins and other contaminants that could interfere with subsequent analysis [3] [1].
The precipitation and purification of fragmented DNA represent critical steps that significantly impact the quality and interpretability of results. To the supernatant-NaCl mixture, add 600 μL of ice-cold 100% ethanol and 150 μL of 3 M sodium acetate (pH 5.2), then mix thoroughly by pipetting up and down. Incubate the tubes at -80°C for 1 hour to ensure complete DNA precipitation. Following incubation, centrifuge at 20,000 × g for 20 minutes at 4°C, then carefully discard the supernatant without disturbing the DNA pellet, which may be loose and translucent at this stage. Pool the DNA extracts together by re-dissolving the pellets in a total of 400 μL of extraction buffer (10 mM Tris and 5 mM EDTA). To eliminate RNA contamination that could obscure the DNA fragmentation pattern, add 2 μL of 10 mg/mL DNase-free RNase and incubate for 5 hours at 37°C [3].
For comprehensive protein removal, add 25 μL of proteinase K (20 mg/mL) and 40 μL of digestion buffer (100 mM Tris pH 8.0, 100 mM EDTA, 250 mM NaCl) to the DNA solution, then incubate overnight at 65°C. The extended incubation at elevated temperature ensures thorough digestion of nucleoproteins that remain associated with DNA fragments. Following proteinase K treatment, extract the DNA with an equal volume of phenol/chloroform/isoamyl alcohol (25:24:1), mix thoroughly, and centrifuge at 15,000 × g for 10 minutes to separate phases. Carefully transfer the upper aqueous phase containing DNA to a fresh tube and precipitate the DNA with 2 volumes of ice-cold 100% ethanol. Recover the DNA pellet by centrifugation at 20,000 × g for 20 minutes, then carefully discard the supernatant and air-dry the pellet for 15-30 minutes. Avoid overdrying the pellet as this may make resuspension difficult. Finally, resuspend the DNA in 20 μL Tris-acetate EDTA buffer supplemented with 2 μL of sample buffer (0.25% bromophenol blue, 30% glycerol) for electrophoretic analysis [3] [1].
The separation and visualization of DNA fragments constitutes the final phase of the apoptosis detection protocol. Prepare a 2% agarose gel by dissolving electrophoresis-grade agarose in TAE buffer, then add ethidium bromide to a final concentration of 1 μg/mL once the solution has cooled to approximately 60°C. Pour the gel into an appropriate casting tray with well combs and allow it to solidify completely. Load the resuspended DNA samples into the wells alongside a DNA molecular weight marker suitable for resolving fragments in the 100-2000 bp range. Conduct electrophoresis at 67-70 V for 45-75 minutes using TAE as the running buffer, monitoring the migration of the bromophenol blue tracking dye. Following electrophoresis, visualize the DNA fragments using ultraviolet transillumination at 302 nm and capture images for documentation and analysis [3] [1].
The characteristic DNA ladder pattern observed in apoptotic samples consists of fragments at approximately 180-200 base pair intervals, reflecting cleavage at internucleosomal regions. This distinctive pattern contrasts with the smeared appearance of necrotic DNA degradation or the single high molecular weight band of viable cells. When analyzing this compound-treated samples, the intensity of the DNA ladder typically increases with both concentration and exposure time, providing a semi-quantitative assessment of apoptotic extent. Include appropriate controls in each experiment: untreated cells (negative control), cells treated with a known apoptosis inducer (positive control), and a molecular weight marker for fragment sizing. This controlled approach ensures accurate interpretation of results and confirms that observed DNA fragmentation specifically results from this compound-induced apoptosis rather than non-specific degradation [3] [1].
Western blot analysis of apoptosis-related proteins represents another valuable complementary approach, providing mechanistic insights into the signaling pathways activated by this compound. This technique can detect key apoptotic markers including PARP cleavage, which produces an characteristic 89 kDa fragment during apoptosis, and caspase activation through the appearance of cleaved subunits. For this compound research, Western blotting has confirmed caspase-8 and caspase-3 activation, demonstrating engagement of the extrinsic apoptotic pathway. Additional protein targets of interest include Bid cleavage to tBid, cytochrome c release from mitochondria, and changes in Bcl-2 family protein expression. Though protein-based assays require specific antibodies and optimized detection conditions, they provide functional validation of apoptotic pathways that complements DNA fragmentation data [1].
Caspase activity assays utilize colorimetric, fluorometric, or luminescent substrates to directly measure the enzymatic activity of specific caspases during apoptosis. These assays employ peptide substrates conjugated to reporting molecules that generate detectable signals upon cleavage, allowing quantitative assessment of caspase activation. For this compound studies, caspase-8 and caspase-3 colorimetric assays have demonstrated dose-dependent activation, confirming the compound's engagement of specific apoptotic pathways. The main advantages of caspase activity assays include their quantitative nature, ability to distinguish between different caspase types, and compatibility with multi-well plate formats for screening applications. Limitations include potential interference from other cellular proteases and the transient nature of caspase activation, which requires careful timing of measurements [1].
Assessment of mitochondrial changes during apoptosis provides additional evidence of apoptotic commitment, particularly through measurements of mitochondrial membrane potential (ΔΨm). During apoptosis, the mitochondrial permeability transition pore (MPTP) opens, leading to dissipation of ΔΨm and release of cytochrome c and other pro-apoptotic factors. This loss of membrane potential can be detected using fluorescent dyes such as JC-1, tetramethylrhodamine ethyl ester (TMRE), or MitoTracker Red CMXRos, which accumulate in mitochondria in a membrane potential-dependent manner. Flow cytometric or fluorescence microscopic analysis of stained cells reveals the percentage of cells with depolarized mitochondria, providing another quantitative parameter of apoptotic progression. For this compound, mitochondrial depolarization may occur secondary to caspase-8-mediated Bid cleavage, connecting the extrinsic and intrinsic apoptotic pathways [3].
The implementation of DNA fragmentation analysis presents several technical challenges that can compromise result interpretation if not properly addressed. The following table outlines common issues encountered during apoptosis detection and recommended solutions:
Table 4: Troubleshooting Guide for DNA Fragmentation Analysis
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Weak or absent DNA ladder | Insufficient apoptosis induction; inadequate cell lysis; poor DNA recovery | Include positive control; verify cell lysis efficiency; optimize precipitation steps |
| Smearing instead of discrete bands | DNA degradation from necrosis; incomplete protein digestion; sample overload | Use fresh proteinase K and RNase; ensure proper handling; reduce sample load |
| No DNA visible in any lanes | Complete DNA loss during precipitation; incorrect buffer preparation | Use carrier during precipitation; verify buffer pH and composition |
| High background staining | Inadequate washing; insufficient protein removal; RNA contamination | Extend proteinase K digestion; include RNase treatment; repeat phenol/chloroform extraction |
| Poor band resolution | Incorrect gel concentration; excessive voltage during electrophoresis | Use 2% agarose gel; run at 65-70 V for optimal separation |
The quality of starting materials significantly influences experimental outcomes. Use cells in logarithmic growth phase with viability exceeding 90% to ensure robust responses to apoptotic stimuli. When treating cells with this compound, include a concentration range (e.g., 2.5-20 μg/mL) and multiple time points (e.g., 24-48 hours) to capture the progression of apoptotic events. Always include appropriate controls: untreated cells as a negative control, cells treated with a known apoptosis inducer (e.g., staurosporine or camptothecin) as a positive control, and a sample spiked with DNA molecular weight markers for accurate fragment sizing. These controls establish expected results and facilitate troubleshooting when experiments yield suboptimal data [3] [1].
The DNA fragmentation protocol described possesses several limitations that researchers should consider when designing experiments and interpreting results. This approach is semi-quantitative at best, providing visual evidence of apoptosis but limited capability for precise quantification of apoptotic extent. The method cannot distinguish between different stages of apoptosis (early vs. late) and may miss early apoptotic events before significant DNA fragmentation occurs. Additionally, the requirement for relatively large cell numbers (1-5 × 10^6 cells per sample) limits application in precious or limited samples, and the use of ethidium bromide poses safety concerns requiring proper handling and disposal. Perhaps most significantly, this bulk analysis approach provides population-level data but cannot assess heterogeneity in apoptotic responses within a cell population [3].
The comprehensive analysis of DNA fragmentation provides robust evidence for this compound-induced apoptosis in cancer cells, supporting its potential as a therapeutic agent or chemical probe for cell death research. The detailed protocol outlined in this document enables researchers to reliably detect the characteristic DNA ladder pattern that distinguishes apoptosis from other forms of cell death, while the complementary methodologies allow for multidimensional assessment of apoptotic pathways. The experimental evidence demonstrating caspase-8 activation by this compound reveals its specific engagement of the extrinsic apoptosis pathway, although cross-talk with the intrinsic mitochondrial pathway likely contributes to the overall cell death response. These mechanistic insights not only illuminate this compound's mode of action but also suggest potential combination strategies with other agents that target complementary cell death pathways.
The integration of DNA fragmentation analysis with other apoptotic markers creates a powerful framework for evaluating novel compounds and optimizing therapeutic approaches. As research on this compound and related polyphenols advances, these methodologies will continue to provide critical insights into their mechanisms and potential applications in oncology. Future directions might include investigating this compound's effects on different cancer types, exploring potential synergies with conventional chemotherapeutic agents, and examining its influence on non-apoptotic cell death pathways. Through the rigorous application of these standardized protocols, researchers can systematically unravel the therapeutic potential of this compound and contribute to the development of novel apoptosis-based therapies.
Digallic acid (gallic acid 5,6-dihydroxyl-3-carboxyphenyl ester) is a naturally occurring polyphenolic compound found in various plants including Pistacia lentiscus, Quercus brantii, and Phyllanthus emblica [1] [2] [3]. As a component of hydrolyzable tannins, this compound exhibits significant antimutagenic potential through multiple biological mechanisms. Antimutagenic compounds play a crucial role in cancer chemoprevention by preventing, interrupting, or reversing the carcinogenic process at its earliest stages [4]. Research indicates that this compound and related polyphenols can reduce mutation rates through direct antioxidant activity, reactive oxygen species (ROS) scavenging, mutagen inactivation, and potential enhancement of DNA repair mechanisms [4] [5]. The compound's effectiveness stems from its ability to neutralize various mutagens, including both direct-acting mutagens and those requiring metabolic activation [1].
Table 1: Standardized Assay Systems for this compound Antimutagenicity Evaluation
| Assay Type | Mutagen Used | Endpoint Measured | Key Parameters | Reference Organism/Cell Line |
|---|---|---|---|---|
| SOS Chromotest | Nifuroxazide (direct mutagen), Aflatoxin B1 (indirect mutagen) | Induction factor reduction | Concentrations: 2, 10, 50 μg/assay; % inhibition | E. coli PQ37 strain [1] |
| Ames Test | 4-nitroquinoline 1-oxide (4-NQO) | Revertant colony count | % inhibition (≥20% considered active); concentrations: 0.05-5 mg/mL | Salmonella typhimurium TA98, TA100 [5] |
| In Vitro Mammalian Cell Micronucleus Test | Mitomycin C (clastogen), Vinblastine (aneugen) | Micronuclei frequency | Fold increase reduction; ROS levels; 26h treatment | Human lymphoblastoid TK6 cells [4] |
| Comet Assay | H₂O₂ (oxidative stress) | DNA strand breaks | Tail moment, % DNA in tail; antigenotoxicity | Circulating erythrocytes [1] |
Table 2: Analytical Methods for Quantifying Antimutagenic Effects
| Method | Application | Key Outcomes for this compound | Experimental Conditions |
|---|---|---|---|
| DPPH Free Radical Scavenging | Antioxidant capacity measurement | EC₅₀ values: 1.20-19.06 μg/mL for plant extracts containing this compound [5] | 96-well microtiter plates; 515nm absorbance; vitamin C as positive control [5] |
| Folin-Ciocalteu Assay | Total phenolic content | 5.17-18.65 mg GAE/g plant extract [5] | 765nm absorbance; gallic acid as standard [3] |
| Gene Expression Microarray | Cell defense gene profiling | Confirmation of antioxidant and antigenotoxic effects at transcriptional level [1] | 82-gene cDNA microarray; leukemia cells with H₂O₂ stress [1] |
| Cytotoxicity Assessment | Safety profiling | Guava ViaCount assay; viability ≥45±5% for non-cytotoxic concentrations [4] | 26h treatment; 1000 events acquired [4] |
Principle: Measures induction of SOS repair system in E. coli as response to DNA damage [1].
Procedure:
Validation: Gallic acid demonstrated dose-dependent inhibition, with higher efficacy against direct-acting mutagen nifuroxazide [1].
Principle: Measures reverse mutations in Salmonella typhimurium histidine auxotrophs [5].
Procedure:
Interpretation: ≥20% inhibition considered active antimutagenicity; plant extracts with this compound showed up to 99% inhibition in TA100 strain [5].
Principle: Detects micronuclei formation in human lymphoblastoid cells as indicator of chromosomal damage [4].
Procedure:
Results Interpretation: Castanea sativa bark extract reduced MMC-induced micronuclei fold increase from 2.9 to 1.8 and decreased ROS levels by over 2-fold [4].
This compound exerts antimutagenic effects through multiple interconnected mechanisms that can be visualized in the following pathway diagram:
Figure 1: Mechanisms of this compound Antimutagenic Activity - This diagram illustrates the multiple pathways through which this compound exerts its antimutagenic effects, including direct antioxidant mechanisms and indirect gene expression modulation.
This compound represents a promising natural antimutagenic compound with multiple mechanisms of action. The standardized protocols outlined in these application notes provide researchers with validated methods for comprehensive evaluation of its antimutagenic potential. The strong correlation between total phenolic content, antioxidant activity, and antimutagenic efficacy [5] supports the use of this compound as a lead compound for cancer chemoprevention strategies. Further research should focus on structure-activity relationships of this compound derivatives and their synergistic effects with other bioactive compounds.
Oxidative stress resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses plays a central role in the pathogenesis of numerous chronic and degenerative diseases, including neurodegenerative disorders, diabetes, cardiovascular diseases, and cancer [1]. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay has emerged as one of the most popular, quick, easy, and affordable approaches for measuring antioxidant properties of natural and synthetic compounds [2]. This method enables researchers to assess the potential of substances to serve as hydrogen donors or free-radical scavengers (FRS), providing crucial information about their ability to neutralize free radicals that contribute to oxidative damage [2].
Digallic acid and its derivatives represent an important class of natural polyphenols with demonstrated potent radical scavenging activity [3]. These compounds are widely distributed in various plant species and have gained significant attention due to their ability to scavenge free radicals, modulate enzymatic activities, and offer protective effects with minimal toxicity [1]. The interest in this compound and related compounds extends beyond basic research into practical applications in the pharmaceutical, cosmetic, and food industries, where they serve as natural alternatives to synthetic antioxidants [3]. Understanding the precise mechanisms, optimal assay conditions, and structure-activity relationships of this compound provides valuable insights for drug development professionals seeking to harness its therapeutic potential.
This compound, also known as tannic acid or gallotannin, consists of two gallic acid molecules esterified together, forming a depside structure. The molecule contains multiple phenolic hydroxyl groups that confer its strong antioxidant properties through their ability to donate hydrogen atoms to free radicals [3]. The chemical structure features an ester bond connecting the carboxyl group of one gallic acid molecule to a phenolic hydroxyl group of another, creating extended π-orbital conjugation that enhances radical stabilization capacity [4].
The spatial configuration of hydroxyl groups significantly influences the antioxidant efficiency of this compound. Research has identified that both meta- and para-digallic acid configurations occur naturally and exhibit potent free radical scavenging activity [3]. The presence of multiple electron-donating substituents (-OH and -OCH₃) in optimal spatial arrangement allows this compound to effectively neutralize free radicals through both hydrogen atom transfer and single electron transfer mechanisms [4]. The molecular planarity and ability to form intramolecular hydrogen bonding further contribute to the stability of the radical intermediates formed during the antioxidant reaction, enhancing its reactivity toward peroxyl radicals and other reactive oxygen species [5].
Table 1: Comparative DPPH Radical Scavenging Activity of this compound and Reference Compounds
| Compound | IC₅₀ Value | Assay Conditions | Reference Standard | Reference |
|---|---|---|---|---|
| This compound (mixed m/p) | <10 μg/mL | Not specified | Gallic acid | [3] |
| This compound methyl ester (mixed m/p) | <10 μg/mL | Not specified | Gallic acid | [3] |
| Gallic acid | <10 μg/mL | Not specified | Self | [3] |
| Ethyl acetate fraction (E. floribundus) | 6.19 μg/mL | 30 min incubation, 517 nm | Ascorbic acid (IC₅₀ = 9.74 μg/mL) | [1] |
| Plant extract library actives | ≤30 μg/mL | Standard DPPH screening | Not specified | [3] |
Table 2: Antioxidant Activity of Gallic Acid Derivatives in Different Assay Systems
| Compound | DPPH Scavenging Activity | FRAP Activity | Cellular ROS Inhibition | Notes |
|---|---|---|---|---|
| Gallic acid | Potent | High | 96% at 1000 μM | Reference compound |
| This compound derivatives | Highly potent (<10 μg/mL) | Not tested | Not tested | Superior to many flavonoids |
| Quercetin-3-O-(2''-O-galloyl)-β-galactopyranoside | Moderate | Not tested | Not tested | Weaker than this compound |
| 3,4,5-THBS | Not specified | Not specified | 93% at 1000 μM | Gallic acid derivative |
| Flavonol glycosides | Variable | Not tested | Moderate UV-B protection | Structure-dependent activity |
The DPPH radical scavenging data clearly demonstrates that this compound and its derivatives belong to the most potent class of natural antioxidants, with IC₅₀ values below 10 μg/mL, outperforming even ascorbic acid in standardized assays [3]. The structural features of this compound, particularly the presence of multiple phenolic hydroxyl groups in optimal configuration, contribute to its enhanced radical scavenging capacity compared to monomeric gallic acid and many flavonoid derivatives [4]. The methyl ester derivative of this compound maintains similar potency to the parent compound, suggesting that the free carboxylic acid group is not essential for DPPH scavenging activity, which primarily depends on the phenolic hydroxyl functionality [3].
The DPPH assay is based on the scavenging of the stable radical DPPH• (2,2-diphenyl-1-picrylhydrazyl), which exhibits a characteristic deep purple color with maximum absorption at 517 nm [2]. When an antioxidant compound donates a hydrogen atom to DPPH•, the radical is reduced to DPPH-H (diphenylpicrylhydrazine), resulting in decolorization to a yellow hue [2]. The extent of decolorization is proportional to the hydrogen-donating capacity of the antioxidant, providing a quantitative measure of radical scavenging activity [2].
Sample Preparation: Prepare serial dilutions of this compound in methanol covering the concentration range of 1-1000 μM [6]. For plant extracts containing this compound, test concentrations typically range from 5-500 μg/mL [1].
Reaction Mixture: Combine 100 μL of this compound solution with 200-300 μL of freshly prepared DPPH solution (0.1-0.3 mM in methanol) [7] [1]. For the modified microassay, mix 50 μL sample with 150 μL DPPH solution [8].
Incubation: Vortex the mixture thoroughly and incubate in the dark at room temperature (25 ± 2°C) for 30 minutes to allow complete reaction [6] [1]. Note that some protocols use shorter incubation times (10-15 minutes) [7].
Absorbance Measurement: Measure the absorbance of each sample against a methanol blank at 517 nm using a UV-VIS spectrophotometer [6]. Ensure measurements are taken within the linear range of the instrument.
Control Preparation: Prepare a negative control containing DPPH solution with methanol instead of antioxidant sample, and a blank with methanol only [1].
Diagram 1: DPPH Assay Workflow for this compound Analysis
Radical scavenging activity is calculated using the following formula [7] [1]:
Scavenging activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100
Where:
The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined from the dose-response curve by plotting percentage inhibition against compound concentration and performing linear regression analysis [7] [6]. For enhanced accuracy, use non-linear regression models when working with a wide concentration range.
The antioxidant efficacy of this compound derivatives is governed by several key structural factors that influence their hydrogen-donating capacity and radical stability [4] [5]. The number and position of hydroxyl groups represents the primary determinant of radical scavenging activity, with the trihydroxy phenolic configuration providing optimal electron delocalization and radical stabilization [4]. Studies comparing various gallic acid derivatives have demonstrated that the ortho-dihydroxy (catechol) structure in one of the galloyl units enhances antioxidant potency through additional stabilization mechanisms, including intramolecular hydrogen bonding and increased resonance delocalization [5].
The ester linkage between gallic acid units in this compound creates extended conjugation that facilitates electron transfer across the molecular framework, resulting in superior antioxidant activity compared to monomeric gallic acid [3]. However, methylation of phenolic hydroxyl groups generally decreases activity, as observed with trimethoxybenzoic acid derivatives which showed reduced potency compared to their hydroxylated counterparts [5]. Interestingly, esterification of the carboxylic acid group to form alkyl gallates can enhance lipophilicity and improve antioxidant activity in membrane systems, suggesting that molecular hydrophobicity plays a significant role in determining antioxidant efficacy in biological environments [5].
Diagram 2: Structure-Activity Relationships of this compound
The steric accessibility of phenolic hydroxyl groups significantly influences reaction kinetics with DPPH radicals, with less hindered compounds exhibiting faster radical scavenging rates [4] [5]. Theoretical calculations including bond dissociation energy (BDE) of the O-H bond and ionization potential (IP) provide quantitative parameters for predicting antioxidant activity, with lower BDE and IP values generally correlating with enhanced radical scavenging capacity [5]. These structure-activity relationships provide valuable guidance for medicinal chemists seeking to design novel antioxidant compounds based on the this compound scaffold with optimized properties for specific therapeutic applications.
The potent antioxidant activity of this compound makes it a promising candidate for the development of therapeutics targeting oxidative stress-related disorders [1]. Research has demonstrated its potential in neuroprotective strategies against neurodegenerative diseases like Parkinson's disease, where oxidative stress is implicated in the selective degeneration of dopaminergic neurons [5]. The ability of this compound to scavenge free radicals and protect against 6-hydroxydopamine (6-OHDA)-induced oxidative stress in human neuroblastoma cells highlights its potential in neurological drug development [5].
Recent advances in gallic acid derivatives, particularly sulfonamide-based compounds, have shown enhanced antioxidant and anti-inflammatory properties with improved oral bioavailability compared to native gallic acid [6]. Compounds such as 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) demonstrate significantly improved pharmacokinetic profiles, with longer half-lives and higher Cmax values, addressing the limitation of rapid elimination that has hindered clinical application of gallic acid [6]. These findings support the potential of this compound derivatives as effective alternatives for clinical applications requiring sustained antioxidant protection.
The free radical scavenging and UV-protective properties of this compound have significant applications in cosmetic and skincare products [3]. Research on Panamanian plant extracts containing this compound derivatives has demonstrated their capacity to protect human skin fibroblasts against UV-B-induced cell death, with some compounds almost completely blocking UV-induced cytotoxicity [3]. The dual functionality of this compound as both radical scavenger and photoprotectant makes it particularly valuable in anti-aging formulations, where it can counteract both the oxidative and radiation components of extrinsic skin aging.
The compatibility with biological systems and perceived safety of natural products like this compound derivatives provides higher consumer acceptance compared to synthetic antioxidants [3]. Incorporating this compound into cosmetic formulations requires consideration of stability, penetration enhancement, and compatibility with other ingredients. The tannin-depleted fractions obtained through polyamide filtration offer improved compatibility while maintaining bioactivity, making them suitable for various cosmetic applications including serums, creams, and protective formulations [3].
This compound represents a highly potent natural antioxidant with demonstrated efficacy in DPPH free radical scavenging assays. The comprehensive protocols outlined in this application note provide researchers with standardized methods for evaluating the antioxidant capacity of this compound and its derivatives across various experimental contexts. The structure-activity relationship studies reveal that the exceptional radical scavenging activity of this compound derives from its multiple phenolic hydroxyl groups, extended conjugation system, and optimal molecular configuration that facilitates both hydrogen atom transfer and single electron transfer mechanisms.
The broad applications of this compound in pharmaceutical development, cosmetic formulations, and functional food products underscore its significance as a versatile bioactive compound. Future research directions should focus on enhancing bioavailability through structural modifications, exploring synergistic combinations with other antioxidants, and conducting comprehensive in vivo studies to validate efficacy in biological systems. The continued investigation of this compound and its derivatives holds promise for developing novel therapeutic interventions against oxidative stress-related pathologies.
Bacterial DNA gyrase is an essential type IIA DNA topoisomerase that plays a crucial role in DNA replication, transcription, and recombination by introducing negative supercoils into DNA. This unique enzymatic function makes it a validated and highly valuable target for antibacterial drug discovery. The clinical utility of existing DNA gyrase inhibitors, particularly fluoroquinolone antibiotics, has been severely compromised by the emergence of widespread bacterial resistance mechanisms and concerning safety profiles that now include FDA black box warnings. This pressing clinical need has motivated the search for novel gyrase inhibitors with distinct binding modes that can circumvent existing resistance mechanisms while maintaining potent antibacterial activity.
This compound (β-D-glucogallin or 3,4,5-trihydroxybenzoic acid 3,4,5-trihydroxybenzoate) represents a promising new class of gyrase inhibitors derived from polyphenolic compounds. Recent research has demonstrated that this compound and specific gallate derivatives function as potent ATP-competitive inhibitors of bacterial DNA gyrase, with additional activity against topoisomerase IV. These compounds are of particular interest because they are structurally simpler than many natural product inhibitors, making them more amenable to chemical modification and optimization for drug development. Their mechanism of action involves competing with ATP for binding to the GyrB subunit of DNA gyrase, thereby blocking the ATP-dependent supercoiling activity essential for bacterial viability.
Table 1: Inhibition activities of this compound and gallate derivatives against E. coli DNA gyrase and topoisomerase IV
| Compound | DNA Gyrase IC₅₀ (μM) | Topoisomerase IV IC₅₀ (μM) | ATPase Inhibition Kᵢ (nM) |
|---|---|---|---|
| Gallic acid | >500 | >500 | Not available |
| This compound | 1.9-2.0 | 7.3-8.0 | 347 |
| Butyl gallate | >100 | >100 | Not available |
| Octyl gallate | 26.0-50.0 | 41.2-50.0 | Not determined |
| Dodecyl gallate | 13.8-15.0 | 36.9-50.0 | Not determined |
| Phenyl gallate | >100 | >100 | Not available |
| Biphenyl gallate | 18.8-20.0 | 23.0-25.0 | Not determined |
| Novobiocin | 0.45-0.5 | 4.3-10.0 | ~10 |
The structure-activity relationship data reveals several important trends. First, This compound demonstrates significantly enhanced potency compared to its monomeric counterpart, gallic acid, which shows no appreciable inhibition even at high concentrations. This suggests that the dimeric structure of this compound provides optimal geometry for effective interaction with the gyrase ATP-binding pocket. Second, the data indicates a clear correlation between hydrophobicity and inhibitory potency among the gallate esters. Butyl gallate with a short alkyl chain shows weak activity, while derivatives with longer hydrocarbon chains (octyl and dodecyl gallate) exhibit substantially improved IC₅₀ values. This pattern suggests that the hydrophobic moiety likely interacts with a lipophilic region adjacent to the ATP-binding site, enhancing binding affinity.
Table 2: Antibacterial activity of gallate derivatives against Gram-positive pathogens
| Compound | S. aureus MIC (μg/mL) | MRSA MIC (μg/mL) | E. coli MIC (μg/mL) |
|---|---|---|---|
| Octyl gallate | Not determined | Not determined | Not determined |
| Dodecyl gallate | Strong activity reported | Strong activity reported | Not determined |
| Biphenyl gallate | Not determined | Not determined | Not determined |
| Novobiocin | Potent activity | Potent activity | Limited activity |
The antibacterial profiling of these compounds demonstrates that select gallate derivatives, particularly dodecyl gallate, exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a clinically significant pathogen. This finding is particularly important given the escalating challenge of antimicrobial resistance. The data suggests that the antibacterial activity correlates with gyrase inhibition potency, supporting the premise that the bactericidal effects are mediated primarily through gyrase targeting. Interestingly, these compounds show preferential activity against Gram-positive organisms compared to Gram-negative bacteria, likely due to differences in cell wall permeability and efflux mechanisms.
The mechanistic workflow illustrates how this compound competitively inhibits the ATP-binding site of DNA gyrase. In the normal catalytic cycle (green pathway), ATP binds to the GyrB subunit, providing the necessary energy for the DNA supercoiling reaction. This compound (red pathway) competes with ATP for binding to this site, forming a stable inhibited complex that prevents the ATP hydrolysis required to drive the supercoiling reaction. This competitive inhibition mechanism is distinct from fluoroquinolones, which function as poisons by stabilizing the cleavage complex between gyrase and DNA. This distinction is pharmacologically significant as it may allow this compound and its derivatives to avoid cross-resistance with fluoroquinolones.
Molecular modeling studies provide insight into the structural basis of this compound's inhibitory action. The this compound molecule occupies the ATP-binding pocket in the GyrB subunit through interactions between its galloyl moieties and key residues in the binding site. The second gallic acid unit of this compound extends into a hydrophobic cavity adjacent to the ATP-binding site, creating additional stabilizing interactions that explain its superior potency compared to monomeric gallic acid. For gallate esters such as dodecyl gallate, the hydrocarbon chain projects into this same hydrophobic cavity, with inhibition potency increasing with chain length up to a optimal point. This binding mode does not induce the formation of stabilized cleavage complexes, distinguishing this compound from fluoroquinolones and potentially reducing certain mechanism-based toxicities.
Purpose: This protocol describes the methodology for evaluating the inhibition of DNA gyrase supercoiling activity by test compounds, providing quantitative IC₅₀ values for inhibitor potency.
Materials and Reagents:
Procedure:
Technical Notes: The supercoiling-dependent fluorescence quenching (SDFQ) assay provides an alternative quantitative method for determining inhibition potency [1] [2]. This method utilizes a fluorescently-labeled plasmid (pAB1_FL905) whose fluorescence decreases upon supercoiling, allowing direct monitoring of inhibition in real-time without gel electrophoresis.
Purpose: This protocol characterizes the ATP-competitive nature of this compound inhibition through kinetic analysis of the DNA gyrase ATPase activity.
Materials and Reagents:
Procedure:
Technical Notes: For this compound, the ATPase kinetic analysis should demonstrate a concentration-dependent increase in the apparent Kₘ for ATP without significant effect on Vₘₐₓ, characteristic of competitive inhibition. The Kᵢ for this compound has been determined to be approximately 347 nM [1].
Purpose: This protocol evaluates the antibacterial activity of this compound and its derivatives against relevant bacterial pathogens, including antibiotic-resistant strains.
Materials and Reagents:
Procedure:
Technical Notes: For gallate derivatives like dodecyl gallate, strong antibacterial activity has been demonstrated against S. aureus and MRSA strains [1]. Appropriate solvent controls are essential, as DMSO concentrations above 2% can affect bacterial growth.
The discovery of this compound as a potent ATP-competitive inhibitor of bacterial DNA gyrase represents a significant advance in the search for novel antibacterial agents with potential activity against resistant pathogens. The structural simplicity of these compounds compared to complex natural product gyrase inhibitors like novobiocin offers distinct advantages for medicinal chemistry optimization. The established structure-activity relationships provide clear guidance for further chemical modification, particularly regarding the importance of hydrophobic moieties for enhancing inhibitory potency.
Future research directions should include:
The dual targeting of both DNA gyrase and topoisomerase IV by this compound and certain derivatives is particularly valuable, as this approach can reduce the likelihood of resistance development. As bacterial resistance continues to escalate globally, the this compound scaffold provides a promising foundation for developing a new class of gyrase-targeting antibiotics with potential activity against resistant pathogens.
The key challenge is that while digallic acid is recognized in the literature, specific quantitative solubility data in DMSO or other solvents is not available in the searched sources. The table below summarizes the closely related information that is available.
| Compound | Reported Solubility | Solvents Mentioned | Key Context from Search Results |
|---|---|---|---|
| This compound | No specific data found | Not explicitly stated | Potent inhibitor of MoLV RTase; formed from gallic acid [1]. |
| Gallic Acid | Low in water [2] [1]; higher in ethanol [2] | Water, Ethanol, Acetic Acid, DMSO [2] [3] | Used as a model compound; its solubility is a common research topic. |
| DMSO (as solvent) | Effective for antioxidants/phenolics [3] | -- | Suitable for extraction; shows no interference in antioxidant assays [3]. |
One study highlights that This compound, but not gallic acid, is a potent inhibitor of Moloney Murine Leukemia Virus Reverse Transcriptase (MoLV RTase) [1]. This suggests that the biological activity of this compound is distinct and warrants specific study, but it does not provide solubility parameters.
Given the absence of direct data, researchers will need to determine the solubility empirically. The following workflow outlines a general approach for evaluating this compound solubility in DMSO and other solvents, based on standard practices.
You can adapt the following detailed methodology, which is based on the procedures used for gallic acid and other poorly soluble compounds [2] [4].
Sample Preparation:
Shake-Flask Method:
Separation and Analysis:
Q: What is the relationship between gallic acid and this compound? A: this compound is an ester formed when two molecules of gallic acid react together [1]. It is a component of hydrolyzable tannins (gallotannins). It is important to note that their solubilities and chemical behaviors are distinct.
Q: Does DMSO interfere with common antioxidant activity assays? A: Research on chili extracts indicates that DMSO itself shows no significant effect on the results of several standard antioxidant assays, including DPPH, ABTS, FRAP, and the Folin-Ciocalteu test for total phenolics content [3]. This makes it a suitable solvent for such analyses.
Q: Our drug candidate has very low solubility. What are the general strategies to improve it? A: This is a common challenge in drug development. Strategies can be broadly categorized:
Here are answers to common experimental questions and troubleshooting tips based on current research.
FAQ: What are the primary factors affecting digallic acid stability in solution?
Troubleshooting: I am observing degradation of this compound in my assay buffer. What can I do?
The following table summarizes key experimental findings from the search results that are relevant to this compound's behavior and stability. The protocols can be adapted for direct stability testing.
| Study Focus | Key Findings/Relevant Observations | Experimental Conditions | Citation |
|---|---|---|---|
| Apoptotic Pathway Induction | This compound induced apoptosis in TK6 cells; activity confirmed via DNA fragmentation and PARP cleavage. | Cell-based assay; DGA dissolved in DMSO; effects seen at 2.5-10 μg/mL over 24-48 hours [3]. | [3] |
| Inhibitory Activity | This compound was a potent inhibitor of MoLV RTase (~90% inhibition at 0.5 μg/mL). | Biochemical assay; specific buffer conditions not detailed [4]. | [4] |
| pH-Dependent Release | Composite with hydrolyzable tannins (precursors to DGA) showed burst release in acidic pH and controlled release at pH 5.5-7.4. | Release study in buffers of varying pH [1]. | [1] |
| Microencapsulation for Stability | Gallic acid was encapsulated to enhance stability; alginate/pectin matrix showed good retention and controlled release. | Spray drying encapsulation; stability and release monitored at different pH levels [2]. | [2] |
This method, adapted from a research paper, details how this compound was handled in a biological assay [3].
The diagram below outlines the logical workflow for a stability or bioactivity experiment as described in the protocols above.
Diagram Title: Bioactivity & Stability Assay Workflow
To comprehensively address this compound stability, I suggest:
While comprehensive optimization data is limited, one recent study provides a starting point for certain applications. The table below summarizes the key finding.
Table: Reported Bioactive Concentration of this compound
| Cell Line / System | Reported Effect | Effective Concentration | Citation |
|---|---|---|---|
| HEK-hP2X7 cells | Identified as a P2X7 antagonist (IC₅₀) | 4.05 µM [1] |
This data indicates that this compound is bioactive in cell culture systems at low micromolar concentrations. It is crucial to note that this IC₅₀ value is specific to the inhibition of the human P2X7 receptor in a particular cell model. The optimal concentration for your research will depend on your specific cell type and experimental objective [1].
Given the lack of established protocols, you will likely need to determine the optimal conditions for your specific context. The following workflow and detailed steps outline a standard approach to this process.
The first step is to clearly define what you want to measure, as this determines the assays you will use.
Begin with a broad range to find the threshold of activity.
The following are standard protocols for assessing cell health and function.
Table: Core Assays for Concentration Optimization
| Assay | Key Measurement | Example Protocol Summary |
|---|---|---|
| Cell Viability (MTT) | Metabolic activity as a proxy for viability. | Seed cells (e.g., 1x10⁴/well in a 96-well plate). After treatment, add MTT reagent. Incubate (e.g., 4h, 37°C). Solubilize formazan crystals with DMSO. Measure absorbance at 490 nm [2]. |
| Cell Proliferation (BrdU) | DNA synthesis in replicating cells. | Treat cells, then incubate with BrdU. Fix cells and denature DNA. Immunostain with anti-BrdU antibody and a fluorescent secondary antibody. Counterstain nuclei with DAPI. Quantify the percentage of BrdU-positive cells [2]. |
| Cell Invasion | Ability to penetrate extracellular matrix. | Use Matrigel-coated invasion chambers. Seed serum-starved cells in the upper chamber with treatment. Use complete medium as a chemoattractant in the lower chamber. Incubate (e.g., 24h). Stain and count cells that invaded to the lower membrane surface [2]. |
| Functional Assay (YO-PRO-1 Uptake) | P2X7 receptor pore formation. | Plate cells expressing P2X7. Incubate with this compound and YO-PRO-1 dye. Activate the receptor with ATP. Monitor fluorescence increase (ex/em ~490/520 nm) as an indicator of channel opening [1]. Note: Perform a cell-free control to rule out compound-dye interference [1]. |
My this compound has poor solubility in aqueous culture media. This is a common issue. Ensure your stock solution is in DMSO and that it is being adequately diluted and mixed into the culture medium. The final DMSO concentration should not exceed toxic levels (typically 0.1-0.5% v/v).
I see no effect in my viability assay. What should I do?
How do I rule out non-specific assay interference? This is a critical control, especially for phenolic compounds like this compound. Always include a cell-free control in your assay to ensure the compound is not directly interfering with your detection method (e.g., by quenching fluorescence or reacting with the assay reagents) [1].
The table below summarizes key IC50 values and related quantitative data for digallic acid from recent research, which is essential for your reference materials.
| Assay/Target | Reported IC50 Value | Experimental Context & Notes |
|---|---|---|
| E. coli DNA Gyrase Inhibition | 1.9 - 2 µM [1] | Values obtained via a supercoiling-dependent fluorescence quenching (SDFQ) assay (1.9 µM) and a gel-based assay (2 µM) [1]. |
| E. coli DNA Gyrase ATPase | Ki = 347 nM [1] | This compound acts as a competitive inhibitor of the ATPase activity of DNA gyrase [1]. |
| E. coli Topoisomerase IV | 7.3 - 8 µM [1] | Values obtained via SDFQ (7.3 µM) and gel-based (8 µM) assays, showing dual-targeting potential [1]. |
| Anti-Proliferative Activity (TK6 cells) | 8.5 µg/ml [2] | Concentration noted to inhibit proliferation of human lymphoblastoid TK6 cells [2]. |
| Moloney Murine Leukemia Virus Reverse Transcriptase | ~90% inhibition at 0.5 µg/ml [3] | Reported as percentage inhibition at a single concentration; a full IC50 was not provided. |
Here are the methodologies for key assays, which you can adapt into step-by-step troubleshooting guides.
This assay, used to determine the IC50 values for DNA gyrase and topoisomerase IV, relies on the principle that supercoiling of a fluorescently-labeled plasmid (pAB1_FL905) quenches fluorescence intensity. An inhibitor prevents supercoiling, thus maintaining a high fluorescence signal [1].
Key Steps:
This protocol outlines the methods used to demonstrate this compound's pro-apoptotic effects in TK6 cells [2].
Key Steps and Readouts:
You can structure these common problems and solutions into an FAQ format.
FAQ 1: Why do I get different IC50 values for the same compound between labs or assays?
FAQ 2: My dose-response model fits poorly, with large confidence intervals for the IC50. What should I do?
FAQ 3: How should I present IC50 data to ensure it is reliable and comparable?
The following diagram illustrates the key experimental workflow for establishing this compound's mechanism and bioactivity, based on the cited protocols.
Diagram Title: this compound Bioactivity Workflow
This diagram summarizes the parallel paths for enzymatic and cellular investigation that lead to the determination of potency and mechanism.
For the mechanism of action, research indicates this compound is a potent competitive inhibitor of bacterial DNA gyrase, targeting its ATP-binding site in the GyrB subunit [1]. In human cells, it has been shown to induce apoptosis via the caspase-8 extrinsic pathway [2].
The search results I obtained are primarily textual and do not contain the specific structural or signaling pathway details needed to generate accurate molecular diagrams with DOT language.
To create these more advanced visuals, you would typically need to:
Understanding the mechanism of action is crucial for selecting the appropriate assay and interpreting results correctly. Research indicates that this compound induces apoptosis primarily through the extrinsic pathway [1].
The following diagram illustrates this pathway and key detection methods:
Here are core methodologies adapted from the research for detecting this compound-induced apoptosis.
This protocol is adapted from the study that confirmed DNA laddering in TK6 cells treated with this compound [1].
This method detects the initiation of the extrinsic apoptotic pathway.
This section addresses general issues that can arise during apoptosis detection, which is relevant for validating this compound experiments.
| Problem Scenario | Possible Cause | Expert Recommendation |
|---|---|---|
| High background in TUNEL/Click-iT assays [2] | Non-specific, charge-based dye binding to cellular components. | Increase the number of BSA wash steps after the click reaction. Always include a no-dye or no-click reaction control. |
| Low signal in TUNEL/Click-iT assays [2] | Copper chelators in buffers; inadequate fixation/permeabilization. | Avoid EDTA, EGTA, or citrate in any buffers prior to the click reaction. Ensure cells are adequately fixed and permeabilized. |
| False positive Annexin V staining [2] | Temporary membrane damage from cell harvesting. | After trypsinization, allow cells to recover in complete culture medium for ~30 minutes before staining. |
| Precipitated dye in viability assays (e.g., alamarBlue) [2] | Dye breakdown due to light exposure or temperature shifts. | Warm the reagent to 37°C and mix thoroughly to ensure a homogenous solution before use. Store in the dark. |
| Broad/unclear peaks in cell proliferation assays [2] | Low dye reactivity or staining in medium. | Dissolve dye in high-quality, anhydrous DMSO. Stain cells in an amine-free, protein-free physiological buffer like PBS, not in medium. |
When designing your apoptosis experiments with this compound, consider these parameters derived from the literature:
This section summarizes the essential quantitative data on the inhibition of bacterial type II topoisomerases by digallic acid and related compounds.
Table 1: Inhibition Potency (IC50) of Gallate Derivatives [1]
| Compound | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |
|---|---|---|
| This compound | 1.9 - 2 | 7.3 - 8 |
| Dodecyl Gallate | 13.77 - 15 | 36.9 - 50 |
| Octyl Gallate | 25.96 - 50 | 41.2 - 50 |
| Biphenyl Gallate | 18.8 - 20 | 23.6 - 25 |
| Butyl Gallate | >100 | >100 |
| Gallic Acid | >500 | >500 |
| Novobiocin | 0.45 - 0.5 | 4.3 - 10 |
Table 2: Key Inhibition Kinetics and Mechanism [1]
| Parameter | Finding |
|---|---|
| Primary Target | ATP-binding site of the GyrB subunit. |
| Inhibition Mode | Competitive with ATP. |
| Inhibition Constant (Ki) | 347 nM for this compound. |
| Key Structural Insight | Potency increases with the size of the hydrophobic group attached to the gallate moiety. |
Here are detailed methodologies for the key assays used in the cited studies.
This is a direct method to visually assess the inhibition of gyrase activity [1].
This is a quantitative, high-throughput alternative to the gel-based assay [1].
This assay directly measures compound binding to the GyrB subunit's ATPase domain [2].
Q1: My test compound shows no inhibition in the gel-based supercoiling assay. What could be wrong?
Q2: The IC50 value I get from the SDFQ assay doesn't match my gel-based assay results. Which one should I trust?
Q3: I am using the FP binding assay, but the signal-to-noise ratio is poor. How can I optimize it?
The following diagram illustrates the logical workflow for characterizing a new DNA gyrase inhibitor, from initial screening to mechanistic studies.
This diagram details the molecular mechanism by which this compound and similar compounds inhibit the DNA gyrase enzyme.
Research indicates that this compound (DGA) induces programmed cell death (apoptosis) in cancer cells by activating specific caspase enzymes. The table below summarizes the key evidence from a study on human lymphoblastoid TK6 cells:
| Cell Line/Model | Key Findings on Caspase Activation | Identified Apoptotic Pathway | Citation |
|---|---|---|---|
| Human lymphoblastoid TK6 cells | Activation of caspase-8 and caspase-3; confirmed by DNA fragmentation and PARP cleavage. | Extrinsic (death receptor) pathway [1] [2] |
This evidence suggests that when designing your assay, you should focus on detecting the activities of caspase-8 (an initiator caspase) and caspase-3 (a key executioner caspase).
While a dedicated protocol for this compound is not available, the general principles for measuring caspase activity are well-established. You can adapt the following mainstream methods, which are referenced in the search results.
Based on the research findings, the following diagram illustrates the apoptotic pathway induced by this compound in TK6 cells. You can use this as a guide for understanding the relationship between the caspases involved.
Here are answers to potential FAQs that might arise during your experiment:
Q: My assay shows low signal or no caspase activation. What could be wrong?
Q: How can I confirm that cell death is specifically due to apoptosis?
Q: The substrate for caspase-3 is also cleaved by caspase-7. How can I distinguish their activities?
The table below summarizes the most common Western blot problems, their potential causes, and solutions compiled from the technical literature [1] [2] [3].
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Weak or No Signal | Inefficient protein transfer [2]; Low antibody concentration or activity [1] [3]; Insufficient antigen [1]; Buffer contains sodium azide (inhibits HRP) [2] [4]; Antigen masked by blocking buffer [2]. | Verify transfer with reversible protein stain or Ponceau S [1] [2]; Increase antibody concentration or use fresh aliquots [1] [3]; Load more protein (20-30 µg per lane is a good start) [1]; Use sodium azide-free buffers with HRP [2] [4]; Try a different blocking buffer (e.g., BSA instead of milk) [2] [5]. |
| High Background | Antibody concentration too high [2] [6]; Insufficient blocking or washing [1] [6]; Incompatible blocking buffer [2]; Membrane dried out [1] [6]. | Titrate antibody to optimal concentration [2] [5]; Increase blocking time/concentration and number/volume of washes [1] [6] [5]; Avoid milk with phosphoprotein detection or avidin-biotin systems [2]; Keep membrane covered with liquid at all times [1] [2]. |
| Non-Specific Bands | Antibody cross-reactivity [4]; Too much protein loaded [2]; Antibody concentration too high [2] [4]. | Use monoclonal or affinity-purified antibodies [4]; Reduce the amount of protein loaded per lane [2]; Increase antibody dilution [2] [4]. |
| Signal Too Strong | Over-exposure [6]; Too much antibody [3]. | Reduce film or imager exposure time [2] [6]; Decrease concentration of primary and/or secondary antibodies [3]. |
When faced with a problem, a methodical approach is more effective than changing multiple variables at once. The following workflow can help you systematically diagnose issues, starting with the most common culprits.
To improve your Western blot results, pay close attention to these critical steps:
You can use the following established methodologies to determine the cytotoxic threshold in your specific experimental models.
This colorimetric assay is standard for quantifying cell viability and determining the half-maximal inhibitory concentration (IC₅₀) [1] [2].
Once a reduction in viability is observed, these assays can confirm if the mechanism is apoptosis.
The following diagram integrates the experimental protocols and the hypothesized mechanism of action for this compound based on current research.
Here are solutions to common problems encountered in cytotoxicity assays.
| Issue | Possible Causes | Solutions |
|---|---|---|
| High variability between replicates | Inconsistent cell seeding; air bubbles in wells during reading [5]. | Ensure a homogeneous cell suspension; seed cells gently; pierce bubbles with a fine needle before reading [5]. |
| Low signal (Low absorbance) | Cell density is too low; incubation time with MTT is too short [5]. | Optimize and increase cell seeding density; confirm optimal MTT incubation time [5] [2]. |
| High background in controls | Cell density is too high; excessive force during pipetting [5]. | Optimize and reduce cell seeding density; handle cell suspension gently during plate setup [5]. |
| Solvent cytotoxicity | DMSO or ethanol concentration is too high [2]. | Keep final solvent concentration low (e.g., DMSO ≤0.5%); run a solvent control to establish a safe baseline [3] [2]. |
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against two key bacterial enzymes, DNA gyrase and topoisomerase IV, as determined by two different assay methods [1].
| Target Enzyme | IC₅₀ (Gel-Based Assay) | IC₅₀ (SDFQ Assay) |
|---|---|---|
| DNA Gyrase | 2 µM | 1.9 µM |
| Topoisomerase IV | 8 µM | 7.3 µM |
For context, the study also found that This compound exhibited antimicrobial activity, inhibiting the growth of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In contrast, simpler gallic acid showed no inhibition of DNA gyrase even at concentrations as high as 500 µM [1].
The quantitative data in the table above was generated using the following methodologies, which you can adapt for your experiments.
The following diagram illustrates the role of the DNA gyrase inhibition assay in the broader context of antibacterial drug discovery and the specific mechanism of this compound.
This compound functions as a competitive inhibitor of the ATPase activity of DNA gyrase. It binds to the ATP-binding site on the GyrB subunit, competing with the natural ATP substrate and preventing the energy-dependent supercoiling of DNA, which is essential for bacterial survival [1].
The table below summarizes the identified hazards of Digallic Acid according to the Globally Harmonized System (GHS) [1].
| Hazard Aspect | Classification & Statements |
|---|---|
| GHS Classification | Acute toxicity (Oral, Category 4), Aquatic toxicity (Acute Category 1, Chronic Category 1) |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects. | | Precautionary Measures | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301+P312: IF SWALLOWED: Call a poison center or doctor if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |
For general solvent use, understanding toxicity drivers and alternatives is crucial for lab safety.
Research has investigated the anti-cancer potential of this compound, revealing its mechanism of action, as summarized below [4].
| Experimental Aspect | Details & Findings |
|---|---|
| Source & Extraction | Purified from the fruits of Pistacia lentiscus L. via an ethyl acetate fraction of a boiled aqueous extract, followed by multiple chromatographic purification steps [4]. |
| Cell Line Tested | Human lymphoblastoid TK6 cells (p53 proficient) [4]. |
| Key Quantitative Findings | • Antiproliferative Effect: Inhibition of cell proliferation was observed from a concentration of 8.5 μg/mL [4]. • Apoptosis Induction: Confirmed via DNA fragmentation and PARP cleavage at tested concentrations of 2.5, 5, and 10 μg/mL over 24-48 hours [4]. • Mechanism Pathway: Induces apoptosis primarily by activating the caspase-8 extrinsic pathway, with subsequent activation of the executioner caspase-3 in a dose-dependent manner [4]. |
The apoptotic pathway induced by this compound can be visualized as follows:
Diagram Title: this compound Induces Apoptosis via Caspase-8 Pathway
What is the first aid measure for this compound exposure? [1]
How should this compound be stored? [1] Keep the container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and ignition sources. For powdered form, storage at -20°C is recommended.
What personal protective equipment (PPE) is required? [1] Standard laboratory PPE should be worn, including safety goggles, protective gloves, and impervious clothing. A suitable respirator is recommended if adequate ventilation is not guaranteed.
How should waste this compound and contaminated materials be disposed of? [1] All waste must be collected and disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations. Contaminated packaging should be recycled or disposed of under the same regulations.
The following diagram outlines a general workflow for safely handling and testing this compound in a laboratory setting.
Diagram Title: General Safe Handling Workflow for Hazardous Reagents
Selective Androgen Receptor Modulators (SARMs) are a class of non-steroidal, oral bioactive compounds that bind to androgen receptors. They were developed to provide the anabolic benefits of androgens (like testosterone) on muscle and bone, while having minimal androgenic effects on organs such as the prostate and liver [1] [2].
The primary rationale for their development was to create a function-promoting anabolic therapy for conditions like sarcopenia, cancer cachexia, osteoporosis, and frailty, without the dose-limiting adverse effects of traditional anabolic steroids [1].
The table below summarizes the key SARM compounds discussed in the literature, their developmental status, and primary characteristics based on pre-clinical and clinical data.
| SARM Compound (Common Names) | Primary Investigational Use | Key Structural Class | Reported Efficacy in Clinical Trials | Common Doses in Clinical Trials | Recreational Use Reports & Doses |
|---|---|---|---|---|---|
| Ostarine (Enobosarm, MK-2866, GTx-024) [3] [2] | Muscle wasting (e.g., in cancer), osteoporosis [2] | Not Specified | Significant increase in total lean body mass; decrease in fat mass in some trials [2]. | ~1-3 mg/day [2] | 10-30 mg/day for 8-12 weeks [2] |
| Ligandrol (LGD-4033) [3] [2] | Muscle wasting, age-related frailty [2] | Not Specified | Dose-dependent increase in lean body mass and muscle strength [4] [2]. | 0.1-1.0 mg/day [2] | 5-10 mg/day for 6-10 weeks [2] |
| Testolone (RAD-140) [3] [2] | Muscle wasting, breast cancer [2] | Not Specified | Still in early-stage clinical trials; pre-clinical data shows anabolic activity [2]. | (In trials) | Reports of 12 mg/day [5] |
| Andarine (S-4, GTx-007) [3] [2] | Not Specified | Aryl-propionamide [1] | Early clinical trials suggested increases in lean body mass [1]. | (In trials) | Commonly "stacked" with other SARMs [2] |
While clinical trials reported mild to moderate side effects, post-market surveillance and case reports of recreational use reveal more severe risks. The U.S. Food and Drug Administration (FDA) has issued strong warnings against the use of SARMs in body-building products [6] [7].
The table below quantifies the adverse events reported across clinical trials and post-market case reports.
| Adverse Event | Frequency in Clinical Trials | Case Reports / Post-Market Surveillance |
|---|---|---|
| Liver Toxicity | Mild, reversible liver enzyme (ALT) elevations were relatively common (mean 7.1% across trials) [5]. | Multiple cases of severe drug-induced liver injury (DILI), cholestatic hepatitis, and acute liver failure, sometimes requiring hospitalization. Recovery can take months [4] [5] [8]. |
| Endocrine Effects | Dose-dependent suppression of free testosterone, FSH, and LH reported with Ligandrol [2]. | Reports of testicular shrinkage, infertility, and sexual dysfunction [6] [3]. |
| Lipid Metabolism Alterations | Reductions in HDL ("good") cholesterol were consistently reported with Ostarine and Ligandrol [2]. | --- |
| Other Serious Events | Two cases of rhabdomyolysis reported in a trial for GSK2881078 [5]. | Case reports of heart attack, stroke, psychosis, tendon rupture, and sleep disturbances [6] [5] [3]. |
For researchers, understanding the experimental models and endpoints used to evaluate SARMs is critical. The following workflow visualizes a standard pre-clinical to clinical development pathway.
Key Experimental Protocols:
For researchers in drug development, this guide offers a structured comparison of the pharmacological performance of Gallic Acid (GLA) and its prominent derivatives, supported by experimental data on their mechanisms, efficacy, and physicochemical properties.
Gallic acid (GLA), or 3,4,5-trihydroxybenzoic acid, is a simple phenolic compound and a foundational building block for a range of more complex derivatives found in various fruits, nuts, and medicinal plants [1] [2]. Its derivatives are often formed by the esterification of its hydroxyl groups.
The table below summarizes the four key derivatives compared in this guide, which have been selected for their relevance in recent neurobiological and antimicrobial studies.
Table: Key Gallic Acid Derivatives in Research
| Compound Name | Abbreviation | Structural Relationship to Gallic Acid |
|---|---|---|
| Ginnalin A | GA | A gallotannin derivative [3] |
| 1,2,3,4,6-penta-O-galloyl-β-D-glucose | PGG | A glucose core esterified with five galloyl groups [3] |
| (-)-Epigallocatechin-3-gallate | EGCG | A catechin (flavan-3-ol) esterified with a galloyl group [3] |
| Gallic acid-based nanoformulation | GA-PVA-NPs | Gallic acid encapsulated in Polyvinyl Alcohol nanoparticles [4] |
The biological activities of these compounds, particularly their ability to modulate cellular defense pathways and combat microbes, are of significant therapeutic interest. The following data synthesizes findings from recent experimental studies.
A 2025 study directly compared GLA, GA, PGG, and EGCG for their ability to counteract cytotoxicity induced by 6-hydroxydopamine (6-OHDA) in human neuroblastoma (SH-SY5Y) cells, a model relevant to Parkinson's disease [3].
Table: Comparison of Pathway Modulation and Cell Viability
| Compound | Keap1 Binding (via ITC) | Nrf2 Pathway Activation | NF-κB Pathway Inhibition | Overall Cell Viability against 6-OHDA |
|---|---|---|---|---|
| Gallic Acid (GLA) | Not Specified | Highest activating capability | Moderate | Similar overall protection |
| Ginnalin A (GA) | Not Specified | Moderate | Potent | Similar overall protection |
| PGG | Not Specified | Moderate | Potent | Similar overall protection |
| EGCG | Weakest binding | Lowest activating capability | Least inhibitory effect | Similar overall protection |
The relationship between the Keap1-Nrf2 pathway and the experimental findings can be visualized in the following pathway diagram.
A 2025 study evaluated the antimicrobial potential of free gallic acid versus a polyvinyl alcohol-based nano-formulation (GA-PVA-NPs) against a panel of common pathogens [4].
Table: Antimicrobial Activity of Gallic Acid and Its Nano-formulation
| Microbial Strain | Free Gallic Acid Inhibition (%) | GA-PVA-NPs Inhibition (%) | Inhibition Zone (GA-PVA-NPs, mm) |
|---|---|---|---|
| S. aureus (Gram-positive) | 97.77% | Significant (exact % not specified) | 17.33 - 33.00 mm |
| S. typhi (Gram-negative) | 88.22% | Significant (exact % not specified) | 17.33 - 33.00 mm |
| E. coli (Gram-negative) | Not Specified | Significant (exact % not specified) | 17.33 - 33.00 mm |
| S. mutans (Gram-positive) | Not Specified | Significant (exact % not specified) | 17.33 - 33.00 mm |
| C. albicans (Fungus) | Not Specified | Significant (exact % not specified) | 17.33 - 33.00 mm |
(A_control - A_treatment) / (A_control - A_blank) * 100.A major challenge in developing gallic acid and its derivatives into drugs is their suboptimal pharmacokinetic profile.
Table: ADME and Development Challenges
| Parameter | Gallic Acid (GLA) | Nano-formulations (e.g., GA-PVA-NPs) |
|---|---|---|
| BCS Classification | Class III (High Solubility, Low Permeability) [1] | Aims to reclassify by improving permeability |
| Bioavailability | Limited by rapid metabolism and elimination [2] | Improved stability and controlled release [4] |
| Half-life (Human) | ~1.2 hours [2] | Expected to be prolonged |
| Metabolism & Excretion | Rapidly absorbed and excreted in urine as 4-O-methylgallic acid [2] | Liver metabolism; high plasma protein binding predicted for some derivatives [5] |
| Key Development Challenge | Poor bioavailability, rapid clearance, low brain penetration [2] | Scalability, long-term safety, and characterization of full ADMET profile [1] |
The following diagram illustrates the general workflow for developing and evaluating gallic acid nano-formulations, as exemplified in the antimicrobial study.
The following table summarizes the key apoptotic mechanisms and experimental evidence for digallic acid and related compounds.
| Compound | Primary Apoptotic Pathway | Key Molecular Targets / Effects | Tested Cell Lines / Models | Effective Concentrations |
|---|---|---|---|---|
| This compound (DGA) [1] [2] | Extrinsic (Caspase-8) | Activates caspase-8 and caspase-3; induces PARP cleavage and DNA fragmentation [1] [2]. | Human lymphoblastoid TK6 cells [1] [2] | From 8.5 μg/mL [1] [2] |
| Gallic Acid (GA) [3] [4] [5] | Multiple Pathways | Intrinsic/Mitochondrial [5], Ferroptosis [4], Necroptosis [4]; induces ROS, cell cycle arrest (G0/G1), DNA damage response [3]. | HeLa (cervical cancer), HepG2 & SMMC-7721 (liver cancer), NTERA-2 & NCCIT (embryonic carcinoma) [3] [4] [5] | Varies by cell line (e.g., ~50 μg/mL in HeLa [4]) |
| Tannic Acid (TA) [6] | Pro-oxidant & DNA Damage | Induces DNA fragmentation and oxidative stress; inhibits angiogenesis (VEGF, MMP-2/-9); modulates tumor-associated macrophages (M2 to M1) [6]. | Ehrlich Ascites Tumor (EAT) in mice [6] | 5-10 mg/kg in mouse model [6] |
Researchers use a combination of techniques to confirm apoptosis and elucidate the specific pathway involved.
The diagram below illustrates the experimental workflow for validating the extrinsic apoptotic pathway induced by this compound, based on the study in TK6 cells [1].
To objectively compare antioxidants like digallic acid, researchers use a battery of tests, each probing a different mechanism of action. The table below summarizes the most common assays [1].
| Assay Name | Mechanism Category | Core Principle | Measured Output |
|---|---|---|---|
| DPPH | Electron Transfer (ET) | Scavenging of the stable DPPH radical, causing discoloration [2] [1]. | IC50 (Half-maximal inhibitory concentration); % Inhibition [3]. |
| ABTS | Mixed (HAT & ET) | Scavenging of the pre-formed ABTS⁺ radical cation [1]. | Trolox Equivalent (TE) [4]. |
| FRAP | Electron Transfer (ET) | Reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) [1]. | Trolox or Ascorbic Acid Equivalent [4]. |
| ORAC | Hydrogen Atom Transfer (HAT) | Inhibition of peroxyl radical-induced oxidation through hydrogen atom donation [1]. | Trolox Equivalent [1]. |
| Metal Chelation | Secondary Mechanism | Measurement of the compound's ability to chelate pro-oxidant metal ions like Fe²⁺ [2]. | % Chelation at a given concentration [2]. |
| Lipid Peroxidation Inhibition | Cellular/Oxidative Model | Inhibition of Fe²⁺-induced lipid peroxidation in tissue homogenates (e.g., mouse brain) [2]. | % Inhibition of malondialdehyde formation [2]. |
The following diagram illustrates the typical workflow for a multi-method assessment of antioxidant capacity, from sample preparation to data interpretation.
When designing or evaluating a comparison guide, the following points are critical for ensuring the data is meaningful and reliable for professionals.
The table below summarizes the key quantitative data for digallic acid and its analogs, highlighting their efficacy and mechanisms.
| Compound | Anti-MRSA Activity (MIC) | DNA Gyrase Inhibition (IC₅₀) | Topoisomerase IV Inhibition (IC₅₀) | Key Mechanism(s) of Action |
|---|---|---|---|---|
| This compound | Not explicitly reported [1] | 1.9 µM [1] | 7.3 µM [1] | Competitive inhibition of GyrB ATPase; reduces ATP binding [1] |
| Gallic Acid (GA) | 32-64 µg/mL (Planktonic) [2] | >500 µM (No inhibition) [1] | >500 µM (No inhibition) [1] | Disrupts cell wall/membrane integrity in biofilms; inhibits bacterial adhesion & PIA synthesis [2] |
| Dodecyl Gallate | Strong activity reported [1] | 13.77 µM [1] | 36.9 µM [1] | Competitive inhibition of GyrB ATPase [1] |
| Methyl Gallate (MG) | 1600 µg/mL [3] | Data Not Available | Data Not Available | Synergism with β-lactamase-unstable antibiotics; induces bacterial membrane morphological changes [3] |
To validate the activity of these compounds, researchers employ several standard microbiological and biochemical assays.
Antibacterial Susceptibility Testing
DNA Gyrase Inhibition Assay
Mechanism of Action Studies
icaAD, sarA, mecA, agrA) in MRSA after treatment with the compound [2] [4].This compound and potent gallate derivatives like dodecyl gallate exert their anti-MRSA activity mainly by targeting DNA gyrase, an essential bacterial enzyme. The following diagram illustrates this mechanism.
The evidence positions this compound as a compelling lead compound for developing new anti-MRSA agents. Its potency stems from a defined mechanism—competitive inhibition of the DNA gyrase B subunit—which is distinct from many current antibiotics [1]. This activity is significantly enhanced by the molecule's structure; the dimeric form of gallic acid provides increased bulk and hydrophobicity, allowing it to fill a cavity in the GyrB subunit near the ATP binding site more effectively than gallic acid itself [1].
Future research should focus on:
The table below summarizes the key quantitative data for digallic acid's inhibition of DNA gyrase and topoisomerase IV, primarily derived from gel-based assays [1].
| Enzyme Target | IC₅₀ (Gel-Based Assay) | IC₅₀ (SDFQ Assay) | Inhibition Constant (Ki) | Inhibition Mode |
|---|---|---|---|---|
| DNA Gyrase | 2 µM | 1.9 µM | 347 nM | ATP-competitive [1] |
| Topoisomerase IV | 8 µM | 7.3 µM | Not specified | ATP-competitive [1] |
Key Insight: this compound is approximately four times more potent at inhibiting DNA gyrase than topoisomerase IV under these experimental conditions [1]. For context, the study also tested simple gallic acid, which showed no inhibition of either enzyme at concentrations up to 500 µM, highlighting the significance of the digallic structure [1].
The quantitative data presented above were generated using the following established biochemical and microbiological protocols.
This gel-based assay measures the enzyme's ability to introduce negative supercoils into a relaxed DNA plasmid [1].
This assay evaluates the ability of topoisomerase IV to disentangle linked DNA circles (catenanes), a primary physiological function [3].
This is a high-throughput, quantitative method used to confirm inhibition data, particularly for DNA gyrase [1] [4].
This method determines the mechanism of inhibition.
The diagram below outlines the logical sequence of key experiments used to characterize a compound's activity against DNA gyrase and topoisomerase IV.
This compound (C₁₄H₁₀O₉), also known as tannic acid or gallotannic acid, is a naturally occurring polyphenolic compound composed of two gallic acid molecules linked through an ester bond [1]. This molecular configuration creates a specific spatial arrangement that enables it to interact with various enzymatic active sites, particularly those accommodating aromatic structures and hydrogen bonding groups. The compound is widely distributed in plants such as Pistacia lentiscus, sumac, oak bark, and various fruits [1] [2]. Its chemical structure contains multiple hydroxyl groups and a carboxylic acid moiety, which facilitate interactions with both bacterial and human enzymes through hydrogen bonding, π-π stacking, and coordination with metal ions in enzyme active sites [1].
The ester linkage in this compound differentiates it from its monomeric counterpart, gallic acid, and confers unique biological properties. While gallic acid itself shows minimal enzyme inhibition activity, the dimeric form demonstrates significant potency against specific bacterial enzymes [3]. This highlights the structure-activity relationship where the this compound structure provides optimal spatial arrangement for engaging with enzyme active sites that the monomer cannot effectively target. The molecular weight of 322.23 g/mol and presence of both hydrophilic (hydroxyl groups) and hydrophobic (aromatic rings) regions contribute to its ability to cross biological membranes and interact with diverse enzymatic targets [4].
This compound demonstrates remarkable potency against two essential bacterial enzymes: DNA gyrase and topoisomerase IV. Experimental data reveal that this compound inhibits E. coli DNA gyrase with an IC₅₀ of 1.9-2 μM in both gel-based and supercoiling-dependent fluorescence quenching assays [3]. This places it among the potent bacterial enzyme inhibitors, though less potent than the reference antibiotic novobiocin (IC₅₀ 0.45-0.5 μM) but significantly more effective than simple gallic acid (IC₅₀ >500 μM) [3].
Table 1: Inhibition of Bacterial Enzymes by this compound and Related Compounds
| Compound | DNA Gyrase IC₅₀ (μM) | Topoisomerase IV IC₅₀ (μM) | ATPase Competitive Inhibition |
|---|---|---|---|
| This compound | 1.9-2 | 7.3-8 | Yes (Kᵢ = 347 nM) |
| Gallic acid | >500 | >500 | No inhibition |
| Novobiocin | 0.45-0.5 | 4.3-10 | Yes (Kᵢ ≈ 10 nM) |
| Dodecyl gallate | 13.77-15 | 36.9-50 | Yes |
The inhibitory mechanism of this compound against bacterial DNA gyrase has been characterized as ATP-competitive inhibition [3]. Kinetic studies demonstrate that this compound competes with ATP for binding sites on the gyrase B subunit, with a calculated inhibition constant (Kᵢ) of 347 nM [3]. This mechanism is particularly valuable therapeutically because ATP-competitive inhibitors are less likely to induce the DNA damage responses associated with quinolone antibiotics that stabilize enzyme-DNA cleavage complexes.
The hydrophobic moiety attached to gallate structures significantly influences their inhibitory potency against bacterial enzymes. Research shows a clear correlation between the length of the hydrocarbon chain in gallate derivatives and their efficacy against DNA gyrase [3]. For example, dodecyl gallate (IC₅₀ 13.77-15 μM) demonstrates substantially greater potency than octyl gallate (IC₅₀ 25.96-50 μM) or butyl gallate (IC₅₀ >100 μM) [3]. Similarly, biphenyl gallate (IC₅₀ 18.8-20 μM) shows greater efficacy than phenyl gallate (IC₅₀ >100 μM) [3].
Table 2: Correlation Between Hydrocarbon Chain Length and Gyrase Inhibition in Gallate Derivatives
| Compound | Hydrocarbon Moisty | DNA Gyrase IC₅₀ (μM) | Relative Potency |
|---|---|---|---|
| Butyl gallate | C4 | >100 | Low |
| Octyl gallate | C8 | 25.96-50 | Medium |
| Dodecyl gallate | C12 | 13.77-15 | High |
| Phenyl gallate | Phenyl | >100 | Low |
| Biphenyl gallate | Biphenyl | 18.8-20 | High |
This structure-activity relationship suggests that the hydrophobic tail of these compounds fills a cavity in the gyrase B subunit near the ATP binding site, enhancing binding affinity and inhibitory potency [3]. Molecular modeling studies indicate that the second gallic acid moiety in this compound or an extended hydrophobic group in gallate derivatives accesses this additional binding space, providing stronger enzyme-compplementarity than monomeric gallic acid [3].
This compound demonstrates significant effects on human cellular pathways, particularly in triggering programmed cell death in human lymphoblastoid TK6 cells [2]. Studies reveal that this compound inhibits cell proliferation at concentrations as low as 8.5 μg/mL (approximately 26.4 μM), with dose-dependent apoptosis induction observed at concentrations of 2.5-10 μg/mL (7.8-31 μM) over 24-48 hour treatments [2]. This apoptotic activity suggests that this compound can interact with human enzymatic systems involved in cell cycle regulation and death signaling pathways.
The apoptotic mechanism of this compound involves activation of the caspase-8 extrinsic pathway, followed by subsequent activation of the executioner caspase-3 [2]. This pathway differs from the intrinsic mitochondrial apoptosis pathway and is typically initiated by death receptor activation. Research confirms this mechanism through multiple lines of evidence: DNA fragmentation showing characteristic ladder patterns, PARP (poly ADP-ribose polymerase) cleavage, and direct measurement of caspase-8 and caspase-3 activities [2]. The discovery that this compound activates this specific apoptotic pathway reveals its ability to engage with human enzymatic systems at micromolar concentrations.
Recent research has identified this compound as a dual-target inhibitor of two human enzymes involved in uric acid metabolism: xanthine oxidase (XOD) and urate transporter 1 (URAT1) [5]. This dual inhibitory activity presents potential applications for managing hyperuricemia and gout. Molecular docking studies indicate that the carboxyl group of this compound forms critical interactions with both enzymatic targets, specifically with R880 in XOD and R477 in URAT1 [5].
Interestingly, this compound's metabolite, gallic acid, also demonstrates significant XOD inhibitory activity but does not effectively inhibit URAT1 [5]. This specificity difference highlights how structural features influence human enzyme targeting. Importantly, both compounds demonstrate favorable safety profiles characteristic of natural products compared to synthetic chemical drugs, with no apparent kidney injury observed in experimental models [5].
Although not directly demonstrated for this compound, research on enzyme inhibition in human cells reveals that disruption of UDP-galactose 4'-epimerase (GALE) causes significant alterations in glycosylation patterns [6]. GALE-deficient cells show substantial decreases in total sialic acid, galactose, and GalNAc levels in glycans, affecting cell-surface receptors including death receptors and integrins [6]. This illustrates the potential cascade effects that can occur when enzymes in nucleotide-sugar metabolic pathways are inhibited.
The specificity profile of this compound reveals a fascinating pattern of differential enzyme engagement. While it demonstrates potent activity against bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), its effects on human enzymes follow different mechanisms at generally higher concentration thresholds. The therapeutic window emerges from its greater potency against bacterial targets (low micromolar range) compared to most human enzymes, though specific human targets like those in apoptotic pathways are affected at similar concentrations.
The structural basis for this differential activity stems from this compound's ability to compete with ATP in the bacterial gyrase B subunit ATP-binding pocket—a structural feature distinct from human type II topoisomerases [3]. Additionally, the presence of bacterial-specific enzyme motifs and differences in surrounding amino acid residues create binding environments that this compound can exploit with greater affinity than it exhibits toward most human enzymatic active sites.
Some bacteria have evolved specialized enzyme systems to metabolize gallic acid and related compounds [7] [8]. For instance, Pseudomonas putida possesses a dedicated gal gene cluster responsible for gallic acid uptake and degradation [7]. This cluster includes enzymes that transform gallic acid into metabolic intermediates that enter central metabolism, representing a bacterial detoxification mechanism [7].
Interestingly, certain human gut bacteria like Eggerthella lenta encode highly specific reductases such as Cgr2 that inactivate plant toxins including cardiac glycosides [8]. While not directly demonstrated for this compound, this illustrates how gut microbiota enzymes can significantly modify bioactive plant compounds, potentially affecting their bioavailability and activity.
Diagram: this compound Enzyme Targeting and Metabolic Pathways. The diagram illustrates the key bacterial and human enzyme targets of this compound, along with its metabolic fate. Bacterial enzyme inhibition occurs at lower concentrations (IC₅₀ 1.9-8 μM), while effects on human pathways generally require higher concentrations, demonstrating its selectivity profile.
The supercoiling-dependent fluorescence quenching (SDFQ) assay provides a quantitative method for evaluating DNA gyrase inhibition [3]. This protocol utilizes a fluorescently-labeled plasmid (pAB1_FL905) whose fluorescence intensity decreases significantly upon supercoiling by DNA gyrase.
Protocol Steps:
The ATP competition mechanism can be characterized through kinetic studies of gyrase ATPase activity:
Protocol Steps:
The apoptotic induction by this compound in human cells can be evaluated through multiple complementary methods:
DNA Fragmentation Analysis:
Caspase Activity Assays:
Western Blot for PARP Cleavage:
The selective inhibition of bacterial DNA gyrase and topoisomerase IV by this compound positions it as a promising lead compound for novel antibiotic development, particularly against resistant pathogens. Its ATP-competitive mechanism differs from fluoroquinolones (which stabilize cleavage complexes), potentially offering activity against fluoroquinolone-resistant strains [3]. The strong activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) demonstrated by gallate derivatives like octyl gallate and dodecyl gallate further supports the potential of this chemical class [3].
The structure-activity relationship established for gallate derivatives provides a roadmap for medicinal chemistry optimization. Adding specific hydrophobic extensions to the gallate core could enhance potency while potentially modulating human cell penetration and selectivity. The finding that this compound itself inhibits both gyrase and topoisomerase IV is particularly valuable, as dual-targeting compounds present lower resistance development risks compared to single-target agents [3].
Several factors require consideration when evaluating this compound's therapeutic potential. The apoptosis induction in human lymphoblastoid cells at concentrations only 4-5 times higher than antibacterial concentrations suggests a relatively narrow therapeutic window for systemic administration [2]. However, this cytotoxic activity could be advantageous for topical applications or in oncology contexts where dual antibacterial and cytotoxic effects might be beneficial.
The discovery of this compound as a XOD/URAT1 dual inhibitor reveals completely different therapeutic potential for metabolic disorders [5]. This application would leverage different structure-activity relationships and could inspire the development of derivatives optimized for hyperuricemia treatment rather than antibacterial activity. The reported renal protective effects and favorable safety profile of this compound in hyperuricemia models further support this direction [5].
Important research gaps remain in understanding the full specificity profile of this compound against human kinases and other ATP-binding enzymes. Comprehensive enzyme panel screening would better characterize its selectivity and identify potential off-target effects. Additionally, metabolic stability studies and pharmacokinetic profiling would clarify its suitability for systemic versus topical administration.
The bacterial metabolism of this compound by organisms like Pseudomonas putida [7] [9] presents both challenges and opportunities. Understanding these pathways could lead to strategies to prevent inactivation in target tissues or to applications in bioremediation of phenolic pollutants. Furthermore, exploring potential synergistic combinations with existing antibiotics could unlock enhanced efficacy against difficult-to-treat pathogens.
This compound demonstrates a fascinating specificity profile with potent activity against bacterial DNA gyrase and topoisomerase IV (IC₅₀ 1.9-8 μM) through ATP-competitive inhibition, while affecting human enzymes primarily through apoptosis induction at slightly higher concentrations (7.8-31 μM) and dual inhibition of XOD/URAT1. The structural basis for this differential activity stems from its optimized interaction with the bacterial gyrase B subunit ATP-binding pocket, with the dimeric gallic acid structure proving essential for this activity.
The antioxidant efficacy of gallic acid and its alkyl esters is profoundly influenced by the length of the alkyl chain, the delivery system used, and the resulting capacity for mass transfer.
The table below summarizes experimental data on the antioxidant performance of gallic acid and its esters in different systems.
| Compound | Alkyl Chain Length | System / Assay | Key Finding on Antioxidant Activity | Mechanistic Insight / Reference |
|---|---|---|---|---|
| Gallic Acid (GA) | C0 (parent acid) | O/W Emulsion | Lower activity; localized in aqueous phase, away from oxidation sites. [1] | Polarity dictates location; poor efficiency if not at oil-water interface. [1] |
| Ethyl Gallate (EG) | C2 | O/W Emulsion | Intermediate activity. [1] | Moderate hydrophobicity improves positioning and transfer rate. [1] |
| Lauryl Gallate (LG) | C12 | O/W Emulsion | High activity; superior to GA and EG. [1] | Optimal hydrophobicity for effective transport to and action at the interface. [1] |
| Octyl Gallate | C8 | Spray-dried Emulsion | Most effective for protecting both encapsulated and surface free fat. [2] | Represents the "cut-off" point; longer chains (C12, C16) are slightly less effective. [2] |
| Alkyl Gallates (C1-C18) | C1 to C18 | Lipid Membranes | Antibacterial activity increases with chain length up to a critical point (C12), then drops. [3] | Activity correlates with membrane binding affinity. Very long chains (C16, C18) self-associate in solution, reducing bioavailability. [3] |
The modulation of biological activity through alkyl chain length extends beyond antioxidants to antimicrobial agents. A key study on a series of alkyl gallates (from methyl/C1 to stearyl/C18) against pathogens reveals a parabolic trend driven by biophysical interactions with cell membranes [3].
For researchers aiming to replicate or validate these findings, here is a summary of key experimental methodologies from the cited works.
This method is suitable for testing the efficacy of antioxidants with varying hydrophobicity in emulsified systems.
This biophysical assay helps determine the membrane binding affinity of compounds, a key factor for their activity.
The "cut-off effect" is a recurring theme in SAR for hydrophobic chains. Here are the key takeaways for rational design:
To visualize the logical relationship between alkyl chain length and its impact on the final biological activity, the following diagram integrates the key mechanisms discussed.
You asked specifically about digallic acid. The search results and this guide are based predominantly on studies of gallic acid and its alkyl ester derivatives (phenolipids). While the fundamental principle of the hydrophobic "cut-off effect" is universally applicable, the specific optimal chain length for a this compound derivative could differ from the C8-C12 range identified for gallic acid esters.